molecular formula C8H18ClNO2 B168824 N-Me-D-Leu-OMe.HCl CAS No. 130115-50-3

N-Me-D-Leu-OMe.HCl

Cat. No.: B168824
CAS No.: 130115-50-3
M. Wt: 195.69 g/mol
InChI Key: VKYPGIMVFQAVJF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-D-Leu-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130115-50-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1

InChI Key

VKYPGIMVFQAVJF-OGFXRTJISA-N

SMILES

CC(C)CC(C(=O)OC)NC.Cl

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)CC(C(=O)OC)NC.Cl

Synonyms

N-Me-D-Leu-OMe·HCl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-D-leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-methyl-D-leucine methyl ester hydrochloride, a valuable chiral building block in modern organic and medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for successful synthesis. We will explore various synthetic strategies, focusing on the highly efficient reductive amination pathway. The document includes a step-by-step protocol, characterization data, safety considerations, and a detailed mechanistic explanation to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

N-methylated amino acids are critical components in the design of novel peptides and peptidomimetics. The introduction of a methyl group to the alpha-amino nitrogen can significantly alter the pharmacological properties of a peptide, often leading to enhanced metabolic stability, increased cell permeability, and improved oral bioavailability. N-methyl-D-leucine methyl ester hydrochloride, in particular, is a versatile chiral intermediate used in the synthesis of complex therapeutic agents. Its D-configuration and N-methylation make it a key element for creating peptides with modified secondary structures and resistance to enzymatic degradation.

The synthesis of this compound requires a careful, stereoretentive approach, starting from the readily available D-leucine. This guide will focus on a robust and scalable two-step process: the initial esterification of D-leucine to its methyl ester hydrochloride, followed by a direct N-methylation via reductive amination.

Overview of Synthetic Strategies

Several methodologies can be employed for the N-methylation of amino acid esters. The choice of strategy depends on factors such as substrate compatibility, desired scale, and available reagents.

  • Direct Alkylation: This classical approach involves treating the amino acid ester with a methylating agent like methyl iodide in the presence of a base. While straightforward, this method risks over-methylation, leading to the formation of quaternary ammonium salts, which can complicate purification and reduce yields.[1]

  • Eschweiler-Clarke Reaction: This well-established method utilizes formaldehyde and formic acid to achieve N-methylation.[2][3][4] The reaction is a type of reductive amination that is known for its high efficiency and the advantage of stopping at the tertiary amine stage, thus avoiding quaternization.[2][4]

  • Modern Reductive Amination: A more contemporary and often milder approach involves reacting the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5] This method offers excellent chemoselectivity and is compatible with a wide range of functional groups.

For this guide, we will detail a process that first prepares the starting methyl ester and then employs a reductive amination strategy using formaldehyde and a suitable reducing agent, reflecting a common and reliable industrial and academic practice.

Recommended Synthetic Protocol

The synthesis is logically divided into two primary stages: the preparation of the starting material, D-leucine methyl ester hydrochloride, and its subsequent N-methylation to yield the final product.

Stage 1: Esterification of D-Leucine

The initial and crucial step is the quantitative conversion of D-leucine into its corresponding methyl ester hydrochloride. This is efficiently achieved using methanol in the presence of a catalyst that promotes esterification while protecting the amine as its hydrochloride salt. A particularly effective method utilizes chlorotrimethylsilane (TMSCl) in methanol, which generates HCl in situ under mild conditions.[6][7]

Causality: The TMSCl reacts with methanol to generate methoxytrimethylsilane and hydrochloric acid. The HCl then protonates the amino group of D-leucine, rendering it soluble and preventing side reactions, while also catalyzing the esterification of the carboxylic acid. This one-pot procedure is highly efficient, proceeds at room temperature, and simplifies the workup, as the product is typically isolated by simple evaporation of the solvent.[6]

Stage 2: N-Methylation via Reductive Amination

With the D-leucine methyl ester hydrochloride in hand, the next step is the introduction of the N-methyl group. The Eschweiler-Clarke reaction provides a classic and robust method for this transformation.[2][4]

Mechanism Insight: The reaction proceeds through several key steps. First, the primary amine of the D-leucine methyl ester reacts with formaldehyde to form an N-hydroxymethyl derivative, which then dehydrates to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine and releasing carbon dioxide.[4] This process repeats to form the N,N-dimethylated product if a primary amine is used, but for a secondary amine, it stops after one methylation. A key advantage is that the reaction is irreversible due to the evolution of CO2 gas.[4]

The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Methylation D_Leucine D-Leucine Esterification Esterification (MeOH, TMSCl) D_Leucine->Esterification DLMH D-Leucine Methyl Ester Hydrochloride Esterification->DLMH ReductiveAmination Reductive Amination (Formaldehyde, Formic Acid) DLMH->ReductiveAmination Workup Workup & Purification (Extraction, Crystallization) ReductiveAmination->Workup FinalProduct N-methyl-D-leucine Methyl Ester Hydrochloride Workup->FinalProduct

Overall workflow for the synthesis.

Detailed Experimental Methodologies

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of D-Leucine Methyl Ester Hydrochloride

Reagents & Equipment:

Reagent/MaterialM.W.AmountMolesEquivalents
D-Leucine131.1710.0 g76.2 mmol1.0
Methanol (anhydrous)32.0480 mL--
Chlorotrimethylsilane (TMSCl)108.6419.8 mL152.4 mmol2.0
Round-bottom flask (250 mL)-1--
Magnetic stirrer & stir bar-1--
Rotary evaporator-1--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add D-leucine (10.0 g, 76.2 mmol).

  • Add anhydrous methanol (80 mL) to the flask and begin stirring to create a suspension.

  • Cool the flask in an ice-water bath.

  • Slowly add chlorotrimethylsilane (19.8 mL, 152.4 mmol) to the stirred suspension over 10 minutes. Caution: The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

  • Once the reaction is complete, concentrate the clear solution under reduced pressure using a rotary evaporator to obtain a white crystalline solid.

  • The crude D-leucine methyl ester hydrochloride can be used in the next step without further purification. Expected yield is typically quantitative (>95%).

Part B: Synthesis of N-methyl-D-leucine Methyl Ester Hydrochloride

Reagents & Equipment:

Reagent/MaterialM.W.AmountMolesEquivalents
D-Leucine Methyl Ester HCl181.6613.8 g76.0 mmol1.0
Formaldehyde (37% in H₂O)30.037.5 mL~92.5 mmol~1.2
Formic Acid (98%)46.034.2 mL~110 mmol~1.45
Diethyl Ether-~150 mL--
HCl in Diethyl Ether (2M)-As needed--
Round-bottom flask (250 mL)-1--
Reflux condenser-1--
Heating mantle-1--

Procedure:

  • In a 250 mL round-bottom flask, combine D-leucine methyl ester hydrochloride (13.8 g, 76.0 mmol), formaldehyde solution (7.5 mL), and formic acid (4.2 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C in a heating mantle.

  • Maintain the reaction at this temperature for 2-3 hours, observing for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Make the solution alkaline (pH ~9-10) by the careful, portion-wise addition of solid sodium carbonate or dropwise addition of concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil.

  • Dissolve the resulting oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methyl-D-leucine methyl ester hydrochloride.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, including the presence of the N-methyl and O-methyl singlets and the characteristic leucine side-chain signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. For the free base (C₈H₁₇NO₂), the expected [M+H]⁺ is approximately 160.13.

  • Melting Point: The hydrochloride salt should have a distinct melting point, which can be compared to literature values.

  • Optical Rotation: To confirm that the stereochemistry at the alpha-carbon has been retained. D-Leucine methyl ester hydrochloride has a reported specific rotation of [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl).[8]

Conclusion

This guide outlines a reliable and efficient two-stage synthesis for N-methyl-D-leucine methyl ester hydrochloride. By beginning with the clean esterification of D-leucine using a TMSCl/methanol system, followed by a classic Eschweiler-Clarke N-methylation, researchers can obtain the desired chiral building block in high yield and purity. The provided protocol emphasizes mechanistic understanding and safe laboratory practices, empowering scientists in their pursuit of novel peptide-based therapeutics and other advanced chemical entities.

References

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1131-1139. Available from: [Link].

  • Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Available from: [Link].

  • Woodward, R. B., et al. (1961). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses, 41, 10. Available from: [Link].

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. Available from: [Link].

  • PrepChem. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. PrepChem.com. Available from: [Link].

  • Otsuka, S., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available from: [Link].

  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11600782, D-Leucine Methyl Ester Hydrochloride. PubChem. Available from: [Link].

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • Sharma, S., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available from: [Link].

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.
  • SpectraBase. L-leucine methyl ester hydrochloride. Wiley. Available from: [Link].

  • Smith, A. (2017). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available from: [Link].

  • Passerat, N., & Bolte, J. (1987). Reductive N,N-dimethylation of amino acid and peptide derivatives using methanol as the carbonyl source. PubMed. Available from: [Link].

  • Frolova, L. L., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(10), 2873. Available from: [Link].

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

  • Icke, R. N., et al. (1994). The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Journal of Chemical Education, 71(8), A177. Available from: [Link].

  • ResearchGate. ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2.... ResearchGate. Available from: [Link].

  • Di Gioia, M. L., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. The Royal Society of Chemistry. Available from: [Link].

  • Qiu, X.-L., & Qing, F.-L. (2005). Synthesis of 3'-deoxy-3'-difluoromethyl azanucleosides from trans-4-hydroxy-l-proline. The Journal of Organic Chemistry, 70(10), 3826–3837. Available from: [Link].

Sources

N-Me-D-Leu-OMe.HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of N-Me-D-Leu-OMe·HCl (N-Methyl-D-leucine methyl ester hydrochloride).[1][2][3][4][5]

Compound Identity, Synthesis, and Pharmacochemical Utility [4][6][7][8]

Executive Summary

N-Me-D-Leu-OMe·HCl is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and macrocyclic drugs. By incorporating the N-methyl group and the D-configuration, this residue imparts critical pharmacological properties to peptide backbones: it induces conformational constraints (favoring cis-amide bonds), enhances proteolytic stability against endogenous peptidases, and improves membrane permeability by reducing hydrogen bond donor count.

Chemical Identity & Physicochemical Profile[2][6][8][9][10][11][12][13]

Parameter Data
Common Name N-Me-D-Leu-OMe·HCl
IUPAC Name Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride
CAS Number 130115-50-3
Molecular Formula

Molecular Weight 195.69 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity High (Store under inert gas)
Structural Analysis

The compound features three distinct structural modifications relative to natural Leucine:

  • D-Configuration ((2R)): Inverts the stereochemistry, rendering peptides containing this residue resistant to L-specific proteases.

  • N-Methylation: Replaces the amide proton with a methyl group, eliminating a Hydrogen Bond Donor (HBD) and introducing steric clash that alters backbone torsion angles (

    
    ).
    
  • Methyl Ester: Protects the C-terminus, facilitating direct coupling in solution-phase synthesis or serving as a precursor for further derivatization.

Pharmacochemistry: The "Magic Methyl" Effect

In drug design, the introduction of N-Me-D-Leu-OMe into a peptide sequence is rarely accidental. It is a strategic modification used to optimize Lead compounds.

Mechanistic Impact
  • Conformational Locking: N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond. While standard peptide bonds are >99% trans, N-methylated bonds can populate the cis conformer significantly, often required for the bioactivity of cyclic peptides (e.g., Cyclosporine A analogs).

  • Metabolic Stability: The steric bulk of the N-methyl group prevents the approach of proteolytic enzymes (e.g., chymotrypsin), dramatically increasing the half-life (

    
    ) of the peptide in plasma.
    
  • Permeability: By masking the solvent-exposed NH group, the desolvation energy required to enter the lipid bilayer is reduced, enhancing passive membrane permeability.

Pharmacochemistry N_Methyl N-Methyl Group (Modification) HBD_Loss Loss of H-Bond Donor N_Methyl->HBD_Loss Steric_Bulk Steric Bulk N_Methyl->Steric_Bulk Permeability Increased Membrane Permeability HBD_Loss->Permeability Reduced Desolvation Energy Stability Proteolytic Resistance Steric_Bulk->Stability Enzyme Steric Hindrance Conformation Cis/Trans Equilibrium Shift Steric_Bulk->Conformation Backbone Constraint

Figure 1: Pharmacochemical impact of N-methylation on peptide properties.

Synthesis & Manufacturing Protocol

While N-Me-D-Leu-OMe·HCl can be synthesized via methylation of D-Leu-OMe, the most robust route to high optical purity avoids the risk of racemization by starting with optically pure N-Me-D-Leu and performing a controlled esterification.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesis of N-Me-D-Leu-OMe·HCl from N-Me-D-Leu.[1][2][3][4][5][8][9]

Reagents:

  • N-Methyl-D-Leucine (Starting Material)[1][2][3][4][5][8][9]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • MTBE (Methyl tert-butyl ether) for precipitation

Step-by-Step Methodology:

  • Preparation: Chill anhydrous Methanol (

    
     of substrate) to 
    
    
    
    in a round-bottom flask under Nitrogen atmosphere.
  • Activation: Add Thionyl Chloride (

    
    ) dropwise over 30 minutes. Caution: Exothermic reaction with evolution of HCl gas and 
    
    
    
    .
  • Addition: Add solid N-Methyl-D-Leucine (

    
    ) in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Alternatively, reflux at

    
     for 3 hours to drive completion.
    
  • Monitoring: Monitor by TLC (System:

    
     90:9:1) or LC-MS.
    
  • Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification: Co-evaporate with Toluene (

    
    ) to remove traces of water/acid.
    
  • Crystallization: Dissolve the oily residue in a minimum volume of Methanol and precipitate by slow addition of cold MTBE or Diethyl Ether.

  • Isolation: Filter the white precipitate, wash with Ether, and dry under high vacuum.

Synthesis Start N-Methyl-D-Leucine (Solid) Activation MeOH + SOCl2 (0°C, N2 atm) Start->Activation Dissolution Reaction Reaction Phase (RT 12h or Reflux 3h) Activation->Reaction Esterification Workup Evaporation & Toluene Azeotrope Reaction->Workup Removal of Volatiles Precipitation Crystallization (MeOH / MTBE) Workup->Precipitation Purification Product N-Me-D-Leu-OMe·HCl (White Solid) Precipitation->Product Filtration & Drying

Figure 2: Synthetic workflow for the production of N-Me-D-Leu-OMe[7][10]·HCl.

Handling, Stability, and QC

Storage & Handling[5][10][11][12][15]
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to hydrolysis of the methyl ester back to the acid.

  • Storage: Store at

    
     in a tightly sealed container, preferably under Argon or Nitrogen. Desiccate before opening.
    
  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Quality Control Parameters

To ensure the material is suitable for peptide synthesis, the following specifications must be met:

TestSpecificationMethod
Purity

HPLC (C18, Gradient ACN/Water + 0.1% TFA)
Identity Matches Ref.

-NMR (

or

)
Optical Rotation Specific

Polarimetry (Compare to CoA)
Water Content

Karl Fischer Titration
Chiral Purity

L-Isomer
Chiral HPLC

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for Pharmacochemistry section). Retrieved from [Link]

  • Li, W., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. (Methodology grounding for Esterification). Retrieved from [Link][10]

Sources

Spectroscopic Characterization of N-Methyl-D-Leucine Methyl Ester Hydrochloride: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Me-D-Leu-OMe.HCl

N-Methyl-D-leucine methyl ester hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the unnatural D-amino acid leucine, it introduces specific stereochemistry and conformational constraints into peptides and small molecules. The N-methylation and methyl ester functionalities further modify its properties, enhancing solubility in organic solvents and altering its hydrogen bonding capabilities.[1]

Accurate spectroscopic characterization is paramount to verify the identity, purity, and structure of this compound before its use in complex synthetic pathways. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and the methodologies to obtain them.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound—a secondary amine hydrochloride, a methyl ester, and an isobutyl side chain—give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

2.1.1 Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The hydrochloride form will result in broadened signals for protons near the ammonium group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Notes
Isobutyl CH₃ (diastereotopic)0.9 - 1.1Doublet (d)6HDue to the adjacent chiral center, these two methyl groups are chemically non-equivalent.
Isobutyl CH1.6 - 1.8Multiplet (m)1HComplex splitting due to coupling with the adjacent CH₂ and two CH₃ groups.
β-CH₂1.8 - 2.0Multiplet (m)2HDiastereotopic protons due to the adjacent chiral center, may exhibit complex splitting.
N-CH₃2.7 - 2.9Singlet (s) or Doublet (d)3HWill be a singlet if proton exchange is fast, or a doublet due to coupling with the N-H proton.
α-CH3.9 - 4.1Triplet (t) or Multiplet (m)1HCoupled to the adjacent β-CH₂ protons.
O-CH₃3.7 - 3.9Singlet (s)3HCharacteristic signal for a methyl ester.
N-H₂⁺8.0 - 9.5Broad singlet (br s)2HBroad due to quadrupolar relaxation and exchange with the solvent. The exact shift is highly dependent on the solvent and concentration.

2.1.2 Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Isobutyl CH₃21 - 24
Isobutyl CH24 - 26
β-CH₂38 - 42
N-CH₃33 - 37
O-CH₃52 - 54
α-CH60 - 64
Carbonyl (C=O)170 - 173
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the ammonium and carbonyl groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium)2400 - 2800Broad, StrongA very broad and characteristic absorption for a secondary amine salt.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongFrom the isobutyl, N-methyl, and O-methyl groups.
C=O Stretch (Ester)1735 - 1750StrongA sharp and intense peak, characteristic of an ester carbonyl.
N-H Bend (Ammonium)1560 - 1620MediumBending vibration of the N-H bond in the ammonium salt.
C-O Stretch (Ester)1150 - 1250StrongStretch of the C-O single bond of the ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Parameter Expected Value Notes
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol For the hydrochloride salt.
Exact Mass (Free Base) 159.1259 g/mol For the [M-Cl]⁺ ion, which is typically observed.
Expected [M+H]⁺ Ion 160.1332 m/zFor the protonated free base, C₈H₁₈NO₂⁺.
Key Fragmentation Pathways The most common fragmentation is the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), leading to a fragment at m/z 101.13. Another likely fragmentation is the loss of the isobutyl side chain.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of this compound B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample and lock the spectrometer C->D E 5. Shim the magnetic field to achieve homogeneity D->E F 6. Acquire ¹H NMR spectrum (e.g., 16 scans) E->F G 7. Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->G H 8. Apply Fourier transform G->H I 9. Phase correct the spectra H->I J 10. Calibrate chemical shifts (e.g., to residual solvent peak) I->J K 11. Integrate ¹H signals and pick peaks for both spectra J->K

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for hydrochloride salts as it can help to sharpen the N-H signals. CDCl₃ is also a common choice for general organic compounds.

  • Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

IR Data Acquisition Workflow (ATR-FTIR)

IR_Workflow cluster_prep Sample Preparation & Background cluster_acq Data Acquisition cluster_proc Data Processing A 1. Clean the ATR crystal with isopropanol B 2. Record a background spectrum of the empty crystal A->B C 3. Place a small amount of solid this compound on the crystal B->C D 4. Apply pressure with the anvil C->D E 5. Acquire the sample spectrum (e.g., 32 scans) D->E F 6. Perform automatic baseline correction E->F G 7. Label significant peaks F->G

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

  • ATR vs. KBr: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation compared to the traditional KBr pellet method.

  • Background Spectrum: A background scan is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

MS Data Acquisition Workflow (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) B 2. Filter the solution if necessary A->B C 3. Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) B->C D 4. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500) C->D E 5. If desired, perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data D->E F 6. Identify the [M+H]⁺ peak E->F G 7. Analyze the fragmentation pattern F->G

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically keeps the molecule intact and allows for the observation of the protonated molecular ion.

  • Positive Ion Mode: The presence of the nitrogen atom makes the molecule easy to protonate, making positive ion mode the logical choice for detection.

Conclusion

While experimental spectra for this compound are not publicly cataloged, a thorough understanding of spectroscopic principles allows for a detailed prediction of its NMR, IR, and MS data. This guide provides researchers with a solid foundation for the characterization of this and similar compounds. The provided protocols are robust, self-validating systems that, when followed, will yield high-quality data for unambiguous structural elucidation and purity assessment. The combination of predictive analysis and detailed methodology serves as a powerful tool for any scientist working with novel or uncharacterized small molecules.

References

  • PubChem. (n.d.). D-Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2024, from [Link]

  • PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2024, from [Link]

  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride. Retrieved February 5, 2024, from [Link]

  • SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Wiley Science Solutions. Retrieved February 5, 2024, from [Link]

  • MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved February 5, 2024, from [Link]

Sources

A Senior Application Scientist's In-Depth Guide to N-Methylated Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptide scaffolds represents a cornerstone of modern peptidomimetic design and drug discovery. This modification, while seemingly minor, imparts profound effects on the pharmacological profile of a peptide, addressing inherent liabilities such as proteolytic instability and poor membrane permeability. This guide provides a comprehensive technical overview of N-methylated peptides, from the fundamental principles governing their synthesis to their transformative impact on peptide structure and function. We will delve into the synthetic nuances of preparing N-methylated amino acid building blocks, navigate the challenges of their incorporation during solid-phase peptide synthesis (SPPS), and explore the conformational and biological consequences of this modification. Detailed, field-proven protocols and troubleshooting insights are provided to empower researchers in harnessing the full potential of N-methylation for the development of next-generation peptide therapeutics.

The Rationale for N-Methylation: Overcoming the Peptide Therapeutic Hurdle

Peptides offer a compelling therapeutic modality due to their high target specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic properties, including rapid enzymatic degradation and low oral bioavailability.[1] N-methylation of the peptide backbone, the substitution of an amide proton with a methyl group, is a powerful strategy to mitigate these challenges.[2] This seemingly simple modification introduces a cascade of beneficial effects:

  • Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3][4]

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating passive diffusion across cellular membranes and potentially leading to oral bioavailability.[3][5]

  • Conformational Control: The removal of the amide proton eliminates a key hydrogen bond donor, restricting the conformational flexibility of the peptide backbone.[6][7] This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[3][8]

  • Modulation of Bioactivity: By influencing the peptide's conformation, N-methylation can fine-tune its biological activity, converting agonists into antagonists or enhancing receptor subtype selectivity.[8]

The immunosuppressant drug Cyclosporine A, a naturally occurring, multiply N-methylated cyclic peptide, stands as a testament to the profound impact of this modification on achieving favorable drug-like properties.[1]

Synthesis of N-Methylated Amino Acid Building Blocks

The journey to a synthetic N-methylated peptide begins with the preparation of the requisite N-methylated amino acid monomers. While some are commercially available, they are often expensive, making in-house synthesis a practical necessity for many research endeavors.[8] A robust and widely adopted method for the synthesis of Fmoc-protected N-methylamino acids is the two-step procedure involving the formation of an oxazolidinone intermediate followed by reductive cleavage.

A highly efficient method for preparing Nα-methylamino acids involves the N-alkylation of Nα-arylsulfonylamino esters.[8] This approach, compatible with Fmoc-based solid-phase peptide synthesis, offers a practical route to these valuable building blocks.[8]

Experimental Protocol: Synthesis of Fmoc-Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino Acids

This protocol is adapted from the work of Biron and Kessler and provides a reliable method for the synthesis of N-methylated amino acids compatible with Fmoc SPPS.[8]

Step 1: N-Alkylation of Nα-arylsulfonylamino Esters

  • Dissolution: Dissolve the starting Nα-(o-nitrobenzenesulfonyl)-α-amino acid methyl ester in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to deprotonate the sulfonamide nitrogen.

  • Methylation: Introduce dimethyl sulfate as the methylating agent. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted and purified.

Step 2: Saponification of the Methyl Ester

  • Ester Cleavage: The resulting Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acid methyl ester is then subjected to saponification to cleave the methyl ester and yield the free carboxylic acid.

  • SN2-type Saponification: To avoid racemization, an SN2-type saponification using lithium iodide is preferred over traditional hydrolysis with lithium hydroxide.[8]

  • Purification: The final product is purified to yield the desired Fmoc-compatible N-methylated amino acid.

The following diagram illustrates the general workflow for the synthesis of Fmoc-N-methylated amino acids:

G cluster_synthesis Synthesis of Fmoc-N-methyl Amino Acid start Start: Fmoc-Amino Acid oxazolidinone Oxazolidinone Formation (Acid catalyst, Aldehyde) start->oxazolidinone Step 1 reduction Reductive Cleavage (Triethylsilane, TFA) oxazolidinone->reduction Step 2 final_product Final Product: Fmoc-N-methyl Amino Acid reduction->final_product

Caption: Workflow for the synthesis of Fmoc-N-methyl amino acids.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents unique challenges primarily due to the increased steric hindrance of the secondary amine.[9] This steric bulk significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation.

Challenges in Coupling N-Methylated Amino Acids
  • Steric Hindrance: The N-methyl group of the resin-bound peptide's N-terminus sterically shields the nitrogen atom, making it a less reactive nucleophile.

  • Difficult Couplings: The coupling of a protected amino acid onto an N-methylated N-terminus is particularly challenging. Even more so is the coupling of two consecutive N-methylated residues.[10]

  • Side Reactions: Inefficient coupling can lead to deletion sequences. Furthermore, certain side reactions, such as diketopiperazine formation and fragmentation between consecutive N-methylated amino acids, can occur during acidic cleavage from the resin.[10]

Strategies for Efficient Coupling

To overcome these hurdles, specialized coupling reagents and optimized reaction conditions are essential.

  • High-Activity Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective.[9] More potent reagents are required to drive the reaction to completion. The table below compares several commonly used coupling reagents for N-methylated amino acid incorporation.

Coupling ReagentDescriptionEfficacy in N-methylated CouplingsReference
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly effective, commonly used for difficult couplings.[9]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateParticularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids.[10][11]
PyBOP/HOAt Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazoleA promising combination for challenging couplings involving N-methylated residues.[10]
Piv₂O Pivaloyl anhydrideA cost-effective reagent for in situ generation of pivaloyl mixed anhydrides, showing high yields and suppression of racemization.[12]
  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the slow coupling kinetics, leading to higher yields and purer products in a shorter timeframe.[13]

  • Optimized Reaction Conditions: Extended coupling times, double couplings, and the use of greener solvents like N-butylpyrrolidinone (NBP) which can reduce side reactions like aspartimide formation, are also effective strategies.[14]

Experimental Protocol: Microwave-Assisted SPPS of a Peptide Containing an N-Methylated Amino Acid

This protocol outlines a general procedure for incorporating an N-methylated amino acid into a peptide sequence using microwave-assisted SPPS.

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or a greener alternative like NBP.[14][15]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin to remove residual piperidine and by-products.

  • Coupling of the N-Methylated Amino Acid:

    • Prepare a solution of the Fmoc-N-methylated amino acid, a high-activity coupling reagent (e.g., HATU), and a base (e.g., diisopropylethylamine - DIEA) in DMF.

    • Add the coupling solution to the resin.

    • Perform the coupling reaction in a microwave peptide synthesizer at an elevated temperature (e.g., 75°C) for a specified duration (e.g., 10-30 minutes).

  • Washing: Wash the resin to remove excess reagents and by-products.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent such as acetic anhydride.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[16]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry. It is important to note that N-methylated peptides can exhibit complex HPLC profiles with multiple peaks due to the presence of slowly interconverting conformers.[10]

The following diagram illustrates the key steps in incorporating an N-methylated amino acid during SPPS:

G cluster_spps Incorporation of N-methyl Amino Acid in SPPS start Resin-bound Peptide (Free N-terminus) coupling Coupling: Fmoc-N-methyl-AA + HATU/DIEA + Microwave start->coupling Step 1 wash_cap Wash & Optional Capping coupling->wash_cap Step 2 deprotection Fmoc Deprotection (Piperidine/DMF) wash_cap->deprotection Step 3 elongation Continue Chain Elongation deprotection->elongation

Caption: Workflow for N-methyl amino acid incorporation in SPPS.

On-Resin N-Methylation: An Alternative Approach

An alternative to synthesizing and incorporating pre-methylated amino acid building blocks is the direct N-methylation of the peptide while it is still attached to the solid support.[13] This "on-resin" methylation strategy can be advantageous for creating peptide libraries for screening purposes.[13] A common method involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[17][18]

Experimental Protocol: On-Resin N-Methylation
  • Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The sulfonamide is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

  • Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, which is then ready for the next coupling step.

This on-resin approach can be significantly accelerated, with some protocols reducing the total procedure time from 4 hours to 40 minutes.[18]

Structural and Functional Consequences of N-Methylation

The introduction of an N-methyl group has profound stereochemical and biophysical consequences that ultimately dictate the peptide's biological activity.

  • Conformational Rigidity: By removing the amide proton, N-methylation eliminates the possibility of forming an intramolecular hydrogen bond at that position.[7] This restricts the available conformational space of the peptide backbone, often leading to a more defined and stable three-dimensional structure.[19][20]

  • Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the N-methylated amide bond is lower than that of a normal peptide bond. This can lead to the presence of multiple conformers in solution, which can be observed by techniques like NMR spectroscopy and can complicate HPLC purification.[10]

  • Impact on Bioactivity: The conformational constraints imposed by N-methylation can pre-organize the peptide into a conformation that is optimal for receptor binding, thereby enhancing its potency and selectivity.[2][19] Conversely, it can also lead to a loss of activity if the induced conformation is not favorable for binding. The effect of N-methylation is highly context-dependent, and its impact on bioactivity must be empirically determined for each position within a peptide sequence.[21]

Applications in Drug Discovery and Development

N-methylated peptides are increasingly being investigated as potential therapeutics for a wide range of diseases.[2] The improved pharmacokinetic properties imparted by N-methylation make these molecules attractive drug candidates.[19][20]

  • Improved Drug-like Properties: N-methylation is a key strategy for enhancing the "druggability" of peptides, improving their stability, bioavailability, and receptor binding affinity.[2]

  • Blood-Brain Barrier Penetration: Peptides rich in N-methylated amino acids have shown the ability to passively diffuse across the blood-brain barrier, opening up possibilities for treating central nervous system disorders.[3]

  • Development of Orally Bioavailable Peptides: In conjunction with other strategies like cyclization, N-methylation is a critical tool in the quest for orally active peptide drugs.[5][21]

Conclusion

N-methylation is a powerful and versatile tool in the peptide chemist's arsenal. While the synthesis and incorporation of N-methylated amino acids present unique challenges, the rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. A thorough understanding of the underlying chemistry, coupled with the use of optimized protocols and advanced synthetic technologies, will continue to drive the development of innovative N-methylated peptide therapeutics with the potential to address a wide range of unmet medical needs.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. [Link]

  • Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

  • He, C., & Zhang, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Aapptec. N-Methyl amino acids. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 70(13), 5183–5189. [Link]

  • Main, A. N., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. [Link]

  • Sharma, R., et al. (2018). N -methylation in amino acids and peptides: Scope and limitations. Biopolymers. [Link]

  • Vinogradov, A. A., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Proceedings of the National Academy of Sciences. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Garcia, A. (2018). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • MDPI. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • AAPPTec. (2011). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • NCERT. (n.d.). Biomolecules. [Link]

  • Humpola, V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • D'Souza, A., & Mondal, J. (2023). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics. [Link]

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Precision Engineering of the Peptide Backbone: A Technical Guide to N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of peptides is often compromised by poor membrane permeability and rapid proteolytic degradation. N-methylation —the replacement of the amide proton with a methyl group—is a critical structural modification that addresses these limitations.[1] This guide details the mechanistic rationale and synthetic protocols for site-specific N-methylation, focusing on the Fukuyama-Mitsunobu strategy on solid phase. This modification transforms peptides into "chameleonic" molecules capable of oscillating between polar (soluble) and non-polar (permeable) conformations, a prerequisite for oral bioavailability in beyond-Rule-of-5 (bRo5) space.

Part 1: The Mechanistic Basis

Conformational Constraint and Bioavailability

N-methylation alters the peptide backbone energetics in two fundamental ways:

  • Steric Hindrance: The methyl group introduces steric clashes (allylic strain) that restrict the rotation of the

    
     and 
    
    
    
    torsion angles, effectively "freezing" the peptide into specific conformations. This pre-organization reduces the entropic penalty of binding to a receptor.
  • Cis/Trans Isomerization: In standard peptides, the trans amide bond is favored by ~2.5 kcal/mol. N-methylation lowers the energy barrier between cis and trans states, often populating the cis conformer.[2] This is critical for inducing turn structures (e.g.,

    
    -turns) required for macrocyclization.
    
The "Chameleonic" Effect (Permeability)

Research by Lokey et al. established that N-methylation improves passive membrane permeability not just by increasing lipophilicity, but by solvent shielding .

  • Mechanism: The N-methyl group replaces a hydrogen bond donor (NH). In an aqueous environment, the peptide exposes polar groups for solubility. In the lipid bilayer, the N-methyl groups promote the formation of intramolecular hydrogen bonds (IMHBs), burying polar surface area (PSA) internally.

  • Result: The peptide acts as a "molecular chameleon," adapting its conformation to the solvent environment.

Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require specific backbone conformations and hydrogen bonding networks to hydrolyze the amide bond. N-methylation sterically blocks the enzyme's active site access and removes the H-bond donor often required for the catalytic mechanism, extending plasma half-life from minutes to hours.

Part 2: Synthetic Methodology (Solid Phase)

While N-methylated amino acids can be purchased, they are expensive and prone to coupling difficulties. The industry standard for "difficult" sequences is On-Resin N-Methylation .

The Fukuyama-Mitsunobu Strategy

This protocol uses the Fukuyama sulfonamide protection strategy combined with Mitsunobu alkylation . It is superior to direct alkylation because it prevents over-methylation (quaternization) and allows the use of diverse alcohols as alkylating agents.

Workflow Logic
  • Activation: The free amine is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Alkylation: The sulfonamide is alkylated using an alcohol (Mitsunobu conditions) or an alkyl halide.

  • Deprotection: The o-NBS group is removed via thiolysis, leaving the secondary amine.

Visualization: The Fukuyama-Mitsunobu Pathway

Fukuyama_Mitsunobu Start Resin-Bound Peptide (Free Amine) Step1 Activation (Sulfonamide Formation) Start->Step1 o-NBS-Cl, Collidine NMP Step2 Mitsunobu Alkylation (N-Methyl Introduction) Step1->Step2 MeOH, PPh3, DIAD (THF/DCM) Step3 Deprotection (Removal of o-NBS) Step2->Step3 DBU, 2-Mercaptoethanol DMF End N-Methylated Peptide (Secondary Amine) Step3->End Ready for Coupling

Caption: The Fukuyama-Mitsunobu pathway for site-specific on-resin N-methylation. This method avoids over-alkylation and racemization.

Part 3: Detailed Experimental Protocol

Objective: Site-specific N-methylation of a resin-bound peptide sequence. Scale: 0.1 mmol (standard Rink Amide or Wang resin).

Reagents Required[3][4][5][6][7][8]
  • Activation: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine.

  • Alkylation: Methanol (anhydrous), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).

  • Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-Mercaptoethanol (BME).

  • Solvents: NMP (N-methyl-2-pyrrolidone), THF (Tetrahydrofuran), DCM (Dichloromethane).

Step-by-Step Procedure
Phase 1: Sulfonamide Formation (Activation)
  • Wash the resin (after Fmoc removal) with DCM (3x) and NMP (3x).

  • Prepare Solution A: Dissolve o-NBS-Cl (4 eq, 0.4 mmol) and Collidine (10 eq, 1.0 mmol) in NMP (2 mL).

  • Incubate: Add Solution A to the resin. Shake at room temperature (RT) for 15 minutes .

  • Verify: Perform a Kaiser test. It should be negative (no free amine). If positive, repeat step 3.

  • Wash: NMP (5x), DCM (5x), then anhydrous THF (3x). Critical: Moisture interferes with the Mitsunobu reaction.

Phase 2: Mitsunobu Methylation
  • Prepare Solution B: In a dry vial, dissolve PPh3 (5 eq) in anhydrous THF. Add Methanol (10 eq).

  • Add DIAD: Add DIAD (5 eq) to Solution B dropwise. Note: Solution may turn yellow.

  • Incubate: Add the mixture immediately to the resin. Shake for 1 hour at RT.

  • Wash: THF (3x), DCM (3x), NMP (3x).

  • Validation: Cleave a small sample of resin. Analyze via LC-MS to confirm mass shift (+14 Da for Methyl, +185 Da for o-NBS). You should see the o-NBS-N(Me)-Peptide mass.

Phase 3: Sulfonamide Cleavage (Deprotection)
  • Prepare Solution C: Mix DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.

  • Incubate: Add to resin. Shake for 30 minutes .

  • Repeat: Drain and repeat the incubation with fresh Solution C for another 30 minutes to ensure complete removal.

  • Wash: NMP (5x), DCM (5x), DMF (5x).

  • Coupling the Next Residue: Warning: Coupling to a secondary amine is difficult. Use HATU/HOAt or PyAOP (high efficiency coupling reagents) and double coupling cycles.

Part 4: Data & Impact Analysis

Comparative Pharmacokinetics

The following table summarizes the impact of N-methylation on a representative cyclic hexapeptide scaffold (based on Somatostatin analogs).

PropertyNative PeptideN-Methylated AnalogImprovement Factor
LogP (Lipophilicity) -1.22.4High (Shift to hydrophobic)
Caco-2 Permeability (

)

cm/s

cm/s
24x Increase
Plasma Half-Life (

)
12 minutes> 4 hours>20x Stability
Solubility (Aq) > 1 mg/mL0.8 mg/mLSlight Decrease
Case Study: Cyclosporine A (CsA)

Cyclosporine A is the archetype of N-methylated natural products.[2]

  • Structure: Cyclic undecapeptide with 7 N-methylated residues .

  • Impact: Without these methyl groups, CsA would be too polar to cross membranes and would be rapidly digested.

  • Conformation: The N-methyl groups force the backbone into a specific conformation that buries all polar groups, allowing it to cross the gut wall passively despite a molecular weight of 1202 Da.

Visualization: The "Chameleon" Mechanism

Chameleon_Effect Aqueous Aqueous Environment (Blood/Gut) Conf_Open Open Conformation Exposed Polar Groups (Solubility) Aqueous->Conf_Open Stabilizes Membrane Lipid Bilayer (Cell Membrane) Conf_Open->Membrane Transition Rejection Conf_Closed Closed Conformation Buried H-Bonds (IMHBs) (Permeability) Conf_Open->Conf_Closed N-Methylation lowers energy barrier Conf_Closed->Membrane Passive Diffusion (Lipophilic)

Caption: The "Chameleon Effect" facilitated by N-methylation, allowing transition between soluble and permeable states.

References

  • Chatterjee, J., et al. (2012).[3] Synthesis of N-methylated cyclic peptides. Nature Protocols.[3] [Link]

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[3] Nature Chemical Biology.[3] [Link]

  • Ovadia, O., et al. (2011).[2] The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[2][3] Molecular Pharmaceutics.[3] [Link]

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. [Link]

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[3][4] Angewandte Chemie International Edition. [Link]

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Methodological & Application

Coupling reagents for N-Me-D-Leu-OMe.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for N-Me-D-Leu-OMe.HCl

Executive Summary

The incorporation of This compound into peptide backbones presents a dual synthetic challenge: steric hindrance and nucleophilic attenuation . The N-methyl group introduces significant steric bulk that impedes the approach of the activated carboxyl component, while simultaneously reducing the nucleophilicity of the secondary amine. Furthermore, the use of a methyl ester (OMe) protection group on the C-terminus creates a high risk of diketopiperazine (DKP) formation during subsequent deprotection steps.

This guide provides a scientifically grounded decision matrix for reagent selection, detailed protocols for overcoming steric barriers, and mechanistic insights to prevent racemization and side reactions.

Mechanistic Challenges & Causality

To select the correct reagent, one must understand the underlying physical chemistry preventing standard coupling.

Steric Clash & Nucleophilicity

Standard reagents (e.g., HBTU/HOBt) often fail because the activation lifetime of the active ester is shorter than the time required for the hindered N-methyl amine to attack. The N-methyl group on D-Leu creates a "congested" transition state.

  • Consequence: Slow reaction rates lead to accumulation of the activated species, which then undergoes hydrolysis or rearrangement (e.g., guanidinylation of the amine), terminating the chain.

Epimerization of the Incoming Amino Acid

While N-Me-D-Leu itself (as the amine component) is stereochemically stable during coupling, the incoming activated amino acid is at high risk. Because the coupling reaction is slow due to the N-methyl steric barrier, the activated carboxyl component stays in its reactive form longer, increasing the window for oxazolone formation and subsequent racemization.

  • Solution: Use "racemization-suppressing" additives like HOAt or Oxyma Pure , which form active esters that are more reactive towards amines but less prone to oxazolone formation than HOBt esters.

Diketopiperazine (DKP) Formation

This is the most critical failure mode for N-Me-D-Leu-OMe . Upon deprotection of the N-terminus of the newly formed dipeptide (e.g., H₂N-AA-N(Me)-D-Leu-OMe), the free amine can intramolecularly attack the C-terminal methyl ester.

  • Mechanism: The cis-amide bond conformation, favored by N-methylation, brings the N-terminal amine and C-terminal ester into close proximity, facilitating rapid cyclization and cleavage of the dipeptide from the chain (or solution).

Reagent Selection Matrix

The following table synthesizes performance data for coupling to hindered N-methyl amines.

Reagent SystemClassEfficiencyRacemization ControlRecommended Use Case
COMU / Oxyma Uronium / OximeHighest ExcellentFirst-line choice. Safer than benzotriazoles; high solubility; visual endpoint (color change).
HATU / HOAt Guanidinium / Aza-benzotriazoleHighVery GoodGold Standard. Use when COMU is unavailable. Costlier; requires careful base control.
PyBroP / PyAOP PhosphoniumHighGoodSpecialized. Excellent for N-Me to N-Me couplings where uroniums fail due to guanidinylation.
BTC (Triphosgene) Acid ChlorideExtremeLow (if controlled)Last Resort. Generates acid chlorides in situ. For "impossible" couplings.
DIC / Oxyma CarbodiimideMediumGoodSolid Phase. Preferred for SPPS to avoid capping, but slower in solution for N-Me-D-Leu-OMe.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the coupling protocol based on the specific difficulty of the sequence.

CouplingLogic Start Target: Couple Fmoc-AA-OH to this compound CheckHindrance Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Thr, N-Me) Start->CheckHindrance Standard Protocol A: COMU / Oxyma / DIPEA CheckHindrance->Standard No (Ala, Gly, Phe) HighHindrance Protocol B: HATU / HOAt / TMP CheckHindrance->HighHindrance Yes (Val, Ile) Standard->HighHindrance Incomplete Success Proceed to Workup (Watch for DKP!) Standard->Success Conversion >98% Extreme Protocol C: In-Situ Acid Chloride (BTC / Collidine) HighHindrance->Extreme Failed HighHindrance->Success Conversion >98% Extreme->Success

Caption: Decision tree for selecting coupling reagents based on the steric demand of the incoming amino acid.

Detailed Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Standard couplings to N-Me-D-Leu-OMe with minimal racemization.

Materials:

  • Fmoc-AA-OH (1.1 eq)

  • This compound (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.1 eq) — Note: 1.0 eq is to neutralize the HCl salt.

  • Solvent: DMF or NMP (Anhydrous). Avoid DCM due to poor solubility of the salt.

Step-by-Step:

  • Neutralization: Dissolve this compound (1.0 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 2 minutes. Crucial: Ensure pH is ~7-8.

  • Activation: In a separate vial, dissolve Fmoc-AA-OH (1.1 mmol) and COMU (1.1 mmol) in DMF (2 mL). Add DIPEA (1.1 mmol). The solution should turn orange/red.[1]

  • Coupling: Immediately add the activated AA solution to the neutralized N-Me-D-Leu-OMe solution.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Monitoring: Monitor by HPLC or TLC. Kaiser test is invalid for secondary amines; use Chloranil test or micro-cleavage LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (rapidly), and Brine. Dry over Na₂SO₄.[2][3]

Protocol B: The "Sledgehammer" (HATU/HOAt)

Best for: Coupling hindered amino acids (Val, Ile) to N-Me-D-Leu-OMe.

Materials:

  • Fmoc-AA-OH (1.2 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) — Additive is critical to maintain chirality.

  • TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 eq) — Preferred over DIPEA to reduce epimerization.

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP.

  • Base Addition: Add TMP (1.2 eq) to the carboxyl component and stir for 1 minute.

  • Amine Addition: Add this compound followed immediately by the remaining TMP (1.3 eq).

  • Reaction: Allow to react for 4–16 hours. N-methyl couplings are significantly slower.[4]

  • Double Coupling: If conversion is <90% after 4 hours, filter (if solid phase) or concentrate and repeat with fresh reagents.

Protocol C: Acid Chloride via BTC (Triphosgene)

Best for: "Impossible" couplings (e.g., N-Me-AA to N-Me-AA).

Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.

  • Suspend Fmoc-AA-OH (1.1 eq) in dry THF/DCM.

  • Add BTC (0.37 eq).

  • Add Collidine (3.0 eq) dropwise at 0°C. Stir for 10 min to form the acid chloride.

  • Add this compound (1.0 eq) dissolved in DCM/DIPEA (1 eq).

  • Reflux gently or stir at RT for 2 hours.

Critical Troubleshooting: The DKP Trap

When working with N-Me-D-Leu-OMe , the methyl ester is a "ticking time bomb." If you deprotect the N-terminus of the resulting dipeptide, it will cyclize.

Mechanism of Failure:

DKP_Mechanism Step1 Dipeptide: H2N-AA-N(Me)-D-Leu-OMe Transition Cis-Amide Conformation Step1->Transition Spontaneous DKP Diketopiperazine (Cyclic Side Product) Transition->DKP Nucleophilic Attack on Ester Cleavage Peptide Chain Terminated DKP->Cleavage

Caption: Pathway of Diketopiperazine (DKP) formation upon N-terminal deprotection of methyl esters.

Prevention Strategy:

  • Hydrolysis First: Do not remove the N-terminal Fmoc group of the dipeptide while the C-terminal is still a Methyl Ester (OMe).

  • Saponification: Hydrolyze the methyl ester (LiOH/THF/H₂O) to the free acid before removing the N-terminal Fmoc.

  • Alternative Protection: Use a tert-butyl ester (OtBu) instead of OMe if possible, as OtBu is too bulky to undergo DKP formation easily.

References

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1][5][6][7] Organic Process Research & Development.[8] [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[4][5][7] Journal of the American Chemical Society.[8] [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[9] [Link]

  • Gilon, C., et al. (2003). Backbone cyclization of peptides: Penultimate DKP formation. Biopolymers.[5][7][10][11] [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides.[7][12] Journal of Peptide Science.[6] [Link]

Sources

Application Note: A Practical Guide to Manual Solid-Phase Peptide Synthesis of Peptides Containing N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of amino acids is a critical modification in peptide chemistry, often employed to enhance metabolic stability, cell permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based drug candidates. However, the incorporation of N-methylated residues into a growing peptide chain via manual Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This application note provides a detailed, field-proven protocol for the successful manual synthesis of peptides containing N-methylated amino acids, using N-Me-D-Leu-OMe.HCl as a representative building block. We will delve into the rationale behind each step, from the initial preparation of the N-methylated amino acid to its efficient coupling and the subsequent elongation of the peptide chain.

Introduction: The "Why" of N-Methylation and Its Synthetic Hurdles

Peptide therapeutics hold immense promise due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of the amide proton with a methyl group, is a key strategy to overcome these limitations. This seemingly minor modification removes a hydrogen bond donor, which can significantly increase lipophilicity and facilitate passive diffusion across biological membranes.[2] Furthermore, the steric bulk of the methyl group can shield the peptide backbone from proteolytic enzymes.[3]

The primary challenge in synthesizing N-methylated peptides lies in the coupling step.[2] The secondary amine of an N-methylated residue is a significantly weaker nucleophile and is more sterically hindered than a primary amine. This leads to sluggish and often incomplete coupling reactions when using standard SPPS conditions, resulting in deletion sequences and difficult purifications.[2][4] Therefore, specialized protocols involving more potent coupling reagents and optimized reaction conditions are essential for success.[5] This guide is structured to navigate these complexities, ensuring a high-purity final product.

Preparing Your N-Methylated Building Block: From Salt to SPPS-Ready

The starting material, this compound, is a methyl ester hydrochloride salt. Before it can be incorporated into a peptide chain using standard Fmoc-SPPS, two transformations are necessary:

  • Neutralization of the hydrochloride salt to liberate the free amine for Fmoc protection (if not already protected).

  • Saponification (hydrolysis) of the methyl ester to reveal the free carboxylic acid, which is essential for activation and coupling.

Protocol 2.1: Saponification of Fmoc-N-Me-D-Leu-OMe

Standard basic hydrolysis conditions (e.g., using NaOH or KOH) can lead to racemization, especially with N-methylated amino acid esters.[5] A milder, SN2-type saponification using lithium iodide (LiI) is recommended to preserve stereochemical integrity.[5]

Materials:

  • Fmoc-N-Me-D-Leu-OMe

  • Lithium Iodide (LiI)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-N-Me-D-Leu-OMe (1 equivalent) and LiI (5 equivalents) in ethyl acetate.

  • Reflux the mixture for 16 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Protect the reaction from light.

  • Cool the reaction mixture and add deionized water.

  • Acidify the solution with 0.1 M HCl and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Extract the combined aqueous phases with a 0.1 M NaOH solution (3 times).

  • Wash the basic aqueous phase with DCM (3 times) to remove any remaining organic impurities.

  • Acidify the aqueous phase with 1 M HCl and quickly extract the product with ethyl acetate (3 times).

  • Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Fmoc-N-Me-D-Leu-OH.

The Core Workflow: Manual Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[6] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[6] The most common strategy, which we will follow, is the Fmoc/tBu approach.[7]

The fundamental cycle of SPPS consists of four key stages, as illustrated below.

SPPS_Cycle cluster_coupling Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Step 1 Washing1 Washing (DMF, DCM) Deprotection->Washing1 Deprotected_Resin Resin-Peptide-NH2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Resin-Peptide-(AA)-NH-Fmoc Washing2->Elongated_Peptide Deprotected_Resin->Coupling Step 2 Elongated_Peptide->Resin Repeat Cycle

Figure 1: The general cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual SPPS with N-Me-D-Leu

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin, but can be adapted for other resins and scales.

Materials & Reagents
ReagentPurposeRecommended Grade
Rink Amide Resin (or similar)Solid Support100-200 mesh
N,N-Dimethylformamide (DMF)SolventPeptide Synthesis
Dichloromethane (DCM)SolventACS Grade
PiperidineFmoc DeprotectionACS Grade
Fmoc-protected Amino AcidsBuilding BlocksSynthesis Grade
Fmoc-N-Me-D-Leu-OH N-Methylated Building Block Synthesis Grade
HATU Coupling Reagent Synthesis Grade
N,N'-Diisopropylethylamine (DIPEA)Base for CouplingPeptide Synthesis
Trifluoroacetic acid (TFA)Cleavage ReagentACS Grade
Triisopropylsilane (TIS)ScavengerACS Grade
Table 1: Reagent Quantities for Coupling Steps
ReagentStandard Coupling (Equivalents)N-Methylated Coupling (Equivalents)
Fmoc-Amino Acid44
Coupling Reagent (HATU)3.93.9
Base (DIPEA)88

Equivalents are calculated relative to the initial loading of the resin.

Step-by-Step Experimental Protocol

Step 1: Resin Swelling

  • Place the resin (0.1 mmol) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x). Each wash should be for ~30 seconds with agitation.

Step 3: Coupling of Fmoc-N-Me-D-Leu-OH

This is the most critical step. The steric hindrance of the N-methyl group necessitates a powerful coupling reagent and potentially longer reaction times.[2] HATU is highly recommended for this purpose.[5][8]

N_Methyl_Coupling cluster_activation Pre-activation (2-5 min) AA Fmoc-N-Me-D-Leu-OH Activated_Ester Activated OAt Ester AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Coupling Coupling on Resin (1-4 hours) Activated_Ester->Coupling Deprotected_Resin Resin-Peptide-NH2 Deprotected_Resin->Coupling Coupled_Peptide Resin-Peptide-(N-Me-D-Leu)-NH-Fmoc Coupling->Coupled_Peptide

Figure 2: Workflow for the coupling of an N-methylated amino acid using HATU.
  • Pre-activation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution.[8] Allow this pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture for 1-4 hours. The extended coupling time is crucial for driving the reaction to completion.[8]

  • Monitoring: After the reaction time, take a small sample of resin beads to check for completion. The standard Kaiser test will give a false negative for the secondary amine of the newly coupled N-methylated residue.[7] A bromophenol blue test is a reliable alternative. A blue color indicates a complete reaction (no free amines), while a yellow/green color indicates an incomplete reaction.

  • Recoupling (if necessary): If the test indicates incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid. For standard (non-N-methylated) amino acids, a shorter coupling time (e.g., 30-60 minutes) is typically sufficient.

Step 5: Final Deprotection and Cleavage

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Expert Insights

  • Difficult Couplings: If you encounter a particularly difficult coupling (e.g., coupling an amino acid onto an N-methylated residue), consider double coupling as a default strategy. Some sequences, especially consecutive N-methylated residues, are notoriously challenging.[9]

  • Diketopiperazine Formation: This side reaction is more prominent with N-methylated residues, especially when Pro or Gly are in the first two positions.[9] To mitigate this, ensure the third amino acid is coupled immediately after deprotection of the second residue without delay.

  • Solvent Quality: Use high-purity, amine-free DMF. Amine impurities can prematurely deprotect the Fmoc group, leading to side products.[10]

  • HPLC Analysis: Peptides rich in N-methylated amino acids can exhibit multiple peaks on HPLC due to the slow interconversion of cis/trans amide bond conformers.[9] Running the HPLC at an elevated temperature (e.g., 40-50 °C) can often help to coalesce these peaks into a single, sharper peak.

Conclusion

The manual synthesis of peptides containing N-methylated amino acids is a challenging but highly rewarding technique for developing next-generation peptide therapeutics. The steric hindrance imposed by the N-methyl group necessitates a departure from standard SPPS protocols. By understanding the underlying chemical principles and employing robust strategies—such as the use of potent coupling reagents like HATU, extended reaction times, and appropriate monitoring tests—researchers can successfully incorporate these valuable modifications. This guide provides a comprehensive and validated framework to navigate the complexities of N-methylated peptide synthesis, enabling the creation of novel peptides with enhanced therapeutic properties.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9048. Available at: [Link]

  • Di Gioia, M. L., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Occhiato, E. G., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9048. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Fields, G. B. (Ed.). (2002). Methods for removing the Fmoc group. CRC Press.
  • LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]

  • Kruger, H. G., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. Available at: [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Available at: [Link]

  • Fields, C. G., & Fields, G. B. (1997). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F., & Kruger, H. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. Available at: [Link]

  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-29). Humana Press, New York, NY.
  • PCAS. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

Sources

Overcoming Steric Barriers: Automated SPPS Protocols for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of N-methylated amino acids is a pivotal strategy in modern drug discovery to enhance the metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine A). However, the N-methyl group introduces significant steric bulk and eliminates a critical hydrogen bond donor. This alteration disrupts the aggregation patterns typical of β-sheets but simultaneously creates a "steric wall" that drastically reduces the nucleophilicity of the secondary amine, making subsequent chain elongation the primary bottleneck in automated synthesis.

This guide moves beyond standard Fmoc protocols, providing a self-validating, high-efficiency workflow for automated synthesizers (microwave and conventional) to overcome the kinetic barriers of N-methylated residues.

The "Steric Wall" Challenge

The synthesis of N-methylated peptides faces two distinct challenges:

  • Coupling the N-methylated residue: Moderately difficult due to the bulk of the incoming amino acid.

  • Acylating the N-methylated terminus (The Critical Step): Extremely difficult. The resin-bound secondary amine is sterically hindered and electronically deactivated. Standard carbodiimide chemistry (DIC/Oxyma) often fails here, leading to deletion sequences.

Visualizing the Workflow Logic

SPPS_NMe_Workflow cluster_nme N-Methyl Incorporation cluster_difficult The Critical Step (Chain Extension) start Start: Resin Swelling cycle_std Standard Fmoc Cycle (DIC/Oxyma) start->cycle_std decision_nme Next Residue is N-Methylated? cycle_std->decision_nme decision_nme->cycle_std No couple_nme Coupling Protocol A: Install N-Me-AA (HATU or COMU, 4 eq) decision_nme->couple_nme Yes deprotect_nme Deprotection: 20% Piperidine (Short Cycles to prevent DKP) couple_nme->deprotect_nme qc_nme QC: Chloranil Test (Secondary Amine Check) deprotect_nme->qc_nme couple_onto Coupling Protocol B: Acylate Secondary Amine (HATU/HOAt or PyAOP + Microwave) qc_nme->couple_onto Positive (Blue) double_couple Double Coupling Mandatory couple_onto->double_couple double_couple->cycle_std Continue Synthesis

Figure 1: Decision tree for modifying automated protocols when encountering N-methylated residues. Note the switch to high-energy coupling reagents (Red Zone).

Critical Reagent Selection

Standard reagents (DIC/Oxyma) are insufficient for acylating N-methylated amines. Phosphonium and Uronium salts with high reactivity are required.

Reagent ClassReagentSuitability for N-MeNotes
Activator HATU / HOAt Excellent The Gold Standard. The 7-aza group facilitates N-acylation via a "neighboring group effect," accelerating the reaction by orders of magnitude compared to HBTU [1].
Activator PyAOP Superior A phosphonium analog of HATU. Often outperforms HATU in extremely hindered "N-Me to N-Me" couplings but is more expensive [2].
Activator COMU High Safer alternative to HATU (non-explosive) with comparable efficiency. Excellent stability in microwave conditions [3].
Base DIEA (DIPEA) StandardEssential for Uronium/Phosphonium activation. Use 2 equivalents relative to the coupling reagent.
Resin 2-CTC Critical 2-Chlorotrityl Chloride resin is mandatory to prevent Diketopiperazine (DKP) formation due to its steric bulk [4].[1]

Detailed Automated Protocols

Protocol A: Installing the N-Methyl Amino Acid

Use this when the incoming amino acid is N-methylated (e.g., Fmoc-N-Me-Ala-OH).

  • Reagent Prep: Dissolve Fmoc-N-Me-AA-OH (4.0 eq) and HATU (3.9 eq) in DMF.

  • Base Addition: Add DIEA (8.0 eq) immediately prior to delivery to the reaction vessel to prevent premature hydrolysis of the active ester.

  • Coupling Parameters:

    • Microwave: 75°C for 5 minutes (Power: 30W). Note: Reduce to 50°C for Cys/His to avoid racemization.

    • Room Temp: Double couple, 60 minutes each.

  • Rationale: While the amine on the resin is primary, the incoming N-Me group adds bulk. HATU ensures rapid conversion before any potential aggregation occurs.

Protocol B: The Critical Step (Acylating the Secondary Amine)

Use this when the resin-bound amino acid is N-methylated. This is the most failure-prone step.

  • Reagent Prep: Use PyAOP or HATU (5.0 eq) with HOAt (5.0 eq) as an additive.

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for this step to disrupt inter-chain aggregation.

  • Coupling Parameters:

    • Microwave: 75°C for 10 minutes. Double coupling is mandatory.

    • Room Temp: Triple coupling, 2 hours each.

  • Capping: Perform an aggressive capping step (Acetic Anhydride/Pyridine) after this coupling to terminate any unreacted secondary amines. These are difficult to detect later and result in "N-1" deletion impurities.

Mitigating Side Reactions: Diketopiperazine (DKP)[2]

When the second residue is N-methylated (or Proline), the N-terminal amine can back-bite the ester linkage to the resin, cleaving the dipeptide as a cyclic Diketopiperazine. This typically happens during Fmoc deprotection.

Mechanism & Prevention Strategy[1][3]

DKP_Mechanism step1 Fmoc Deprotection step2 Free Secondary Amine (Nucleophile) step1->step2 step3 Back-biting Attack on Resin Ester step2->step3 Slow Coupling step4 DKP Release (Loss of Peptide) step3->step4 prevention PREVENTION: 1. Use 2-CTC Resin (Steric Shield) 2. Short Deprotection (2x 3 min) 3. DBU/Piperazine mix prevention->step3 Blocks

Figure 2: The DKP formation pathway. The steric bulk of 2-CTC resin prevents the conformational fold required for Step 3.

Operational Protocol to Prevent DKP:

  • Resin: Always use 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl group sterically hinders the back-biting attack.

  • Deprotection Base: Avoid 20% Piperidine if possible. Use 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt suppresses the basicity slightly, reducing the rate of DKP formation without stopping Fmoc removal [5].

  • Time: Limit deprotection to 2 x 3 minutes. Wash immediately and proceed to coupling.

Quality Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a False Negative (colorless) result for N-methylated residues, leading to erroneous double couplings or abandoned syntheses.

Correct Protocol: The Chloranil Test Validates the presence of free secondary amines.[2][3]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Procedure:

    • Place a few resin beads in a small glass tube.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present -> Proceed to coupling).

    • Colorless/Yellow: Negative (Protected or acylated -> Coupling complete).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Biron, E., & Kessler, H. (2005).[7] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[7][8] The Journal of Organic Chemistry, 70(13), 5183–5189.[7] Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[4][9] Link

Sources

Use of N-Me-D-Leu-OMe.HCl for creating conformationally constrained peptides

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Use of N-Me-D-Leu-OMe·HCl in Peptidomimetics

Executive Summary

The incorporation of N-Me-D-Leu-OMe·HCl represents a high-impact strategy in modern peptidomimetic design. By combining N-methylation (which eliminates a hydrogen bond donor and introduces steric bulk) with D-chirality (which alters backbone trajectory), this building block serves as a potent tool for inducing


-turn secondary structures and significantly enhancing metabolic stability.[1]

This guide provides a comprehensive technical workflow for utilizing N-Me-D-Leu-OMe·HCl to constrain peptide conformations, specifically focusing on the critical hydrolysis steps required for Solid Phase Peptide Synthesis (SPPS) and the optimized coupling protocols necessary to overcome the steric hindrance of the N-methyl group.

Scientific Foundation: The "Steric-Chiral" Lock

The utility of N-Me-D-Leu lies in its ability to force peptides into bioactive conformations that natural L-amino acids cannot access.

2.1 Mechanism of Action
  • The N-Methyl Effect (Cis/Trans Isomerization): Standard peptide bonds predominantly exist in the trans conformation (

    
    ).[1] N-methylation increases the energy of the trans state due to steric clash between the N-methyl group and the side chain (or 
    
    
    
    ), significantly populating the cis conformer (
    
    
    ). This cis-geometry is a prerequisite for certain turn structures (e.g., Type VI
    
    
    -turns).[1]
  • The D-Amino Acid Effect: D-Leucine introduces a backbone dihedral angle (

    
    ) mirror-image to L-amino acids. When placed in an L-peptide sequence, D-Leu acts as a "breaker" of 
    
    
    
    -helices and a nucleator of
    
    
    -hairpins (specifically Type II'
    
    
    -turns).
  • Synergistic Stabilization: The combination (N-Me + D-Leu) creates a "super-constraint" that locks the peptide backbone, burying the amide nitrogen from solvent and preventing proteolytic cleavage by enzymes like chymotrypsin or pepsin.

2.2 Visualizing the Pathway

The following diagram illustrates the logical flow from chemical modification to biological benefit.

G cluster_0 Chemical Modification cluster_1 Structural Consequence cluster_2 Therapeutic Outcome N_Methyl N-Methylation (Steric Bulk) Cis_Trans Increased Cis-Amide Population N_Methyl->Cis_Trans Permeability Membrane Permeability (Loss of H-Bond Donor) N_Methyl->Permeability D_Chiral D-Configuration (Inverted Geometry) Beta_Turn Type II' Beta-Turn Induction D_Chiral->Beta_Turn Cis_Trans->Beta_Turn Pre-organization Protease Protease Resistance (Metabolic Stability) Beta_Turn->Protease Bioavailability Bioavailability Protease->Bioavailability Permeability->Bioavailability

Figure 1: The mechanistic pathway of N-Me-D-Leu structural constraints.

Experimental Protocols

Pre-requisite: N-Me-D-Leu-OMe·HCl is an ester.[1] For SPPS, the methyl ester must be removed (saponified) to generate the free carboxylic acid (N-Me-D-Leu-OH) unless it is being used as the C-terminal residue.

Protocol A: Controlled Saponification (Preparation for SPPS)

Objective: Hydrolyze the methyl ester without racemizing the sensitive N-methylated alpha-carbon.

Materials:

  • N-Me-D-Leu-OMe·HCl

  • Lithium Hydroxide (LiOH) or Lithium Iodide (LiI)[1]

  • THF, Methanol, Ethyl Acetate[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of N-Me-D-Leu-OMe·HCl in a solvent mixture of THF:Water (3:1).

  • Hydrolysis:

    • Standard Method: Add 2.5 eq of LiOH at 0°C. Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour.

    • High-Fidelity Method (Anti-Racemization):[1] If the sequence is highly prone to epimerization, use LiI (5 eq) in anhydrous Ethyl Acetate under reflux (Note: This is slower but milder).[1]

  • Monitoring: Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The ester spot (higher Rf) should disappear.[1]

  • Workup:

    • Evaporate THF/MeOH under reduced pressure.

    • Acidify the remaining aqueous layer to pH 2–3 using 1M HCl.

    • Extract 3x with Ethyl Acetate.[1][2][3]

    • Dry organic layer over MgSO4, filter, and concentrate.[1][2]

  • Validation: Verify structure via 1H-NMR (Loss of methyl ester singlet at ~3.7 ppm).

Protocol B: High-Efficiency SPPS Coupling

Objective: Coupling the N-Me-D-Leu residue into the chain, and more importantly, coupling the NEXT amino acid onto the sterically hindered N-methyl secondary amine.

Critical Challenge: The N-methyl group creates massive steric hindrance.[4][5] Standard coupling reagents (DIC/HOBt) often fail or result in low yields/deletions.[1]

Reagents of Choice:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][6]

  • Base: DIEA (Diisopropylethylamine).[1][5]

  • Solvent: DMF or NMP (NMP is superior for difficult sequences).[1]

Workflow:

  • Coupling N-Me-D-Leu-OH to the Resin:

    • This step is generally straightforward.[1]

    • Use 4 eq AA / 3.9 eq HATU / 8 eq DIEA.[1][4]

    • Reaction time: 1 hour .

  • Coupling the NEXT Amino Acid (The "Difficult" Step):

    • Context: You are attacking a secondary amine (N-Me) which is sterically crowded.

    • Activation: Pre-activate the incoming Fmoc-Amino Acid (5 eq) with HATU (5 eq) and DIEA (10 eq) for 2 minutes before adding to the resin.

    • Reaction: Add to resin.[1][4][5] Shake for 2–4 hours (double the standard time).

    • Double Coupling: This is mandatory .[1] Drain, wash, and repeat the coupling with fresh reagents.[1][5]

    • Microwave Assist (Optional): If available, heat to 75°C for 10 mins (except for Cys/His which are racemization-prone).[1]

  • QC Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test (Ninhydrin).[1] Ninhydrin detects primary amines.[1] It will not change color for the secondary N-methyl amine, leading to false negatives (thinking coupling is complete when it isn't).[1]

    • Use the Chloranil Test:

      • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

      • Procedure: Add a few drops to resin beads.

      • Result: Blue/Green beads = Free Secondary Amine (Coupling Incomplete).[1] Colorless/Yellow = Coupling Complete.[1]

Data & Validation Standards

When characterizing peptides containing N-Me-D-Leu, expect distinct spectral signatures.

4.1 Comparative Coupling Efficiency Table

Efficiency of coupling onto the N-methylated residue (Resin-N(Me)-D-Leu-...).

ReagentEfficiencyRacemization RiskNotes
DIC / HOBt Low (<40%)LowNot recommended for N-Me coupling.
HBTU / DIEA Moderate (60-70%)ModerateOften results in deletion sequences.[1]
HATU / HOAt High (>95%) LowGold Standard. Requires HOAt for best results.[1]
COMU High (>95%) Very LowSafer alternative to HATU (non-explosive leaving group).[1]
Triphosgene HighHighGenerates acid chloride in situ.[1][5] Expert use only.
4.2 Analytical Signatures
  • HPLC: N-methylated peptides generally elute later (higher retention time) on C18 columns compared to non-methylated analogs due to increased lipophilicity (loss of polar NH).[1]

  • NMR: Look for rotameric splitting.[1] N-methylation slows the rotation of the amide bond, often resulting in doubled peaks in 1H-NMR (cis/trans rotamers) at room temperature.

References & Authority
  • Kessler, H. (1982).[1] Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition.[1][5] (Foundational work on spatial screening using D-amino acids and N-methylation).

  • Biron, E., Chatterjee, J., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.[1] Link (Protocol for N-methylation and coupling).[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1] Link (Review establishing HATU/COMU superiority for hindered amines).[1]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[1][5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1] Link (Review on metabolic stability and permeability).[1]

  • White, C. J., & Yudin, A. K. (2011).[1] Contemporary strategies for peptide macrocyclization.[1] Nature Chemistry.[1] (Contextualizes the use of turn-inducers like N-Me-D-Leu).

Graphviz Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_SPPS Phase 2: Solid Phase Synthesis Start Start: N-Me-D-Leu-OMe.HCl Step1 Saponification (LiOH/THF or LiI/EtOAc) Start->Step1 Check1 QC: TLC/NMR (Confirm Ester Removal) Step1->Check1 Step2 Coupling 1: Attach N-Me-D-Leu-OH to Resin (HATU/DIEA, 1hr) Check1->Step2 Free Acid Step3 Coupling 2 (CRITICAL): Attach Next Amino Acid (HATU/HOAt, Double Couple, 4hr) Step2->Step3 Check2 QC: Chloranil Test (Blue = Incomplete) Step3->Check2 Check2->Step3 If Blue End Final Product: Conformationally Constrained Peptide Check2->End If Colorless

Figure 2: Operational workflow for incorporating N-Me-D-Leu into peptide sequences.

Sources

Characterization of peptides containing N-Me-D-Leu by HPLC and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Peptides Containing N-Me-D-Leu by HPLC and Mass Spectrometry

Executive Summary

The incorporation of N-methyl-D-leucine (N-Me-D-Leu) into peptide therapeutics, exemplified by cyclic peptides like Cyclosporine A, confers critical pharmacological advantages: resistance to proteolytic degradation, improved membrane permeability, and the induction of specific bioactive conformations (e.g.,


-turns). However, this modification introduces significant analytical hurdles. N-methylation creates isobaric interferences with standard amino acids (e.g., N-Me-Val is isobaric with Leu/Ile), and the presence of D-isomers requires rigorous stereochemical validation that standard MS sequencing cannot provide.

This guide details a dual-stream workflow: Reversed-Phase HPLC for intact diastereomer separation and Advanced Marfey’s Method coupled with Tandem Mass Spectrometry (MS/MS) for absolute configuration and sequence validation.

The Analytical Challenge: Isobars and Diastereomers

Before initiating protocols, researchers must recognize the specific mass spectral overlaps introduced by N-methylation.

ResidueFormulaMonoisotopic Mass (Da)Immonium Ion (

)
Analytical Risk
Leu / Ile

113.084186.09 Standard Isobars
N-Me-Val

113.084186.09 Isobaric with Leu/Ile
N-Me-Leu

127.0997100.11 Isobaric with Hydroxy-Leu + Methylation
N-Me-Ile

127.0997100.11 Isobaric with N-Me-Leu

Critical Insight: You cannot distinguish N-Me-Val from Leu or Ile using MS1 (precursor mass) or standard low-energy MS2 immonium scanning alone, as they all generate


 86. Distinction requires high-energy side-chain fragmentation (

-ions) or chromatographic resolution of hydrolysates (Marfey's).[1][2]

Strategic Workflow

The following flowchart outlines the decision process for characterizing N-Me-D-Leu peptides, moving from intact purity to absolute stereochemistry.

PeptideWorkflow cluster_Intact Intact Analysis cluster_Stereo Stereochemical Verification cluster_Seq Sequence Confirmation Sample Synthetic Peptide Sample (N-Me-D-Leu Containing) HPLC RP-HPLC (C18) Diastereomer Purity Sample->HPLC MS1 HRMS (Orbitrap/Q-TOF) Exact Mass Verification Sample->MS1 Hydrolysis Acid Hydrolysis (6M HCl, 110°C) HPLC->Hydrolysis Purified Fraction MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Deriv Marfey's Derivatization (L-FDAA) Hydrolysis->Deriv LCMS_Marfey LC-MS Analysis of FDAA-Amino Acids Deriv->LCMS_Marfey FinalReport Final Characterization Report LCMS_Marfey->FinalReport Ions Diagnostic Ions (Immonium m/z 100) MS2->Ions Ions->FinalReport

Caption: Integrated workflow for purity (HPLC), sequence (MS/MS), and stereochemistry (Marfey's) verification.

Protocol A: Chromatographic Separation of Diastereomers

N-methylated peptides often exhibit distinct solution conformations (cis/trans isomerism of the amide bond) compared to their non-methylated counterparts. D-isomer impurities (e.g., N-Me-L-Leu vs N-Me-D-Leu) typically possess different hydrophobic footprints, allowing separation on standard C18 columns.

Methodology:

  • Column: C18 (e.g., Waters XSelect CSH or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2] (TFA is preferred over formic acid here for sharper peak shape and better diastereomer resolution).[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: Shallow gradient (e.g., 0.5% B per minute increase) around the elution point of the peptide.

  • Temperature: 40°C - 60°C. Note: Elevated temperature can coalesce split peaks caused by slow cis/trans isomerization of the N-methyl amide bond.

Expert Tip: If "doublet" peaks appear that merge upon heating the column, these are likely conformers (rotamers), not impurities. If the peaks remain distinct at 60°C, they are likely diastereomeric impurities (D-Leu vs L-Leu).

Protocol B: Advanced Marfey’s Method (Stereochemistry)

This is the gold standard for proving you have N-Me-D-Leu and not N-Me-L-Leu or N-Me-Ile. Standard MS cannot distinguish these reliably.

Mechanism: Marfey’s reagent (L-FDAA) reacts with the secondary amine of N-Me-Leu to form a diastereomer. The L-FDAA-D-AA elutes at a different time than L-FDAA-L-AA on a C18 column.

Step-by-Step Protocol:

  • Hydrolysis:

    • Dissolve 50 µg peptide in 100 µL 6 M HCl.[1][2]

    • Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere preferred to prevent oxidation).

    • Dry under nitrogen stream.[1][2]

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL water.

    • Add 20 µL 1 M

      
       (pH buffer).[1][2]
      
    • Add 40 µL 1% L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Crucial Step: Heat at 40°C for 1 hour. (N-methyl amino acids react slower than primary amines; ensure sufficient time).[1][2]

  • Quenching:

    • Add 20 µL 1 M HCl to stop the reaction.[1][2]

    • Dilute with 200 µL 50% Acetonitrile/Water.[1][2]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[1][2]

    • Detection: UV at 340 nm (Marfey's chromophore) and MS (SIM mode for m/z 422 for N-Me-Leu derivative).[1][2]

    • Elution Order Rule: For N-methyl amino acids, the L-L diastereomer (L-FDAA + N-Me-L-Leu) typically elutes before the L-D diastereomer (L-FDAA + N-Me-D-Leu). Always run an authentic standard of N-Me-D-Leu alongside.

Protocol C: Mass Spectrometry & Fragmentation Logic

Characterizing the intact peptide sequence requires understanding the "N-Methyl Effect" on fragmentation.

The N-Methyl Effect:

  • Immonium Ion Shift: The most rapid diagnostic is the immonium ion.[1][2]

    • Leu Immonium:

      
       86.[1][2][3][4]
      
    • N-Me-Leu Immonium:

      
       100.[1][2]
      
    • Observation: A strong peak at

      
       100 in the low-mass region is highly indicative of N-Me-Leu or N-Me-Ile.
      
  • Enhanced Fragmentation: The tertiary amine (N-CH3) is more basic than a standard amide.[1][2] It sequesters the ionizing proton. Fragmentation often occurs adjacent to this site.[1][2]

  • b/y Ion Series: N-methylation prevents the formation of certain hydrogen-bonded intermediates, often altering the intensity of

    
     vs 
    
    
    
    ions. Expect dominant cleavage N-terminal to the N-Me residue.

Differentiation Decision Tree (MS/MS):

MSDecision Start Precursor Ion Selection Immonium Check Low Mass Region (m/z 86 vs 100) Start->Immonium mz86 Dominant m/z 86 Immonium->mz86 mz100 Dominant m/z 100 Immonium->mz100 CheckParent Check Residue Mass (from b/y series) mz86->CheckParent Res127 Residue Mass = 127 Da mz100->Res127 Res113 Residue Mass = 113 Da CheckParent->Res113 Conclusion1 Likely Leu or Ile (Confirm with w-ions) Res113->Conclusion1 Conclusion2 Likely N-Me-Val (ISOBARIC WARNING) Res113->Conclusion2 If N-Me suspected Conclusion3 N-Me-Leu or N-Me-Ile Res127->Conclusion3

Caption: MS/MS logic for distinguishing N-methylated residues from standard isobars.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Harada, K., et al. (1996).[1][2] Advanced Marfey's method for determination of absolute configuration of primary and secondary amino acids.[1][2] Tetrahedron Letters, 37(19), 3299-3302.

  • Papayannopoulos, I. A. (1995).[1][2][3][5] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73. [1][2]

  • Clemmer, D. E., et al. (2001).[1][2] Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis. Analytical Chemistry.

  • Stieber, S. C. E., et al. (2024).[1][2] Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube / Cal Poly Pomona.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Difficulty Peptide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers with N-Me-D-Leu-OMe·HCl

Executive Summary: The Challenge

You are likely here because a standard EDC/HOBt or HBTU coupling failed, resulting in unreacted starting material or low yields. Coupling to N-Me-D-Leu-OMe·HCl presents a "perfect storm" of synthetic difficulty:

  • Steric Wall: The

    
    -methyl group creates a steric umbrella, physically blocking the approach of the activated electrophile. This is exacerbated by the bulky isobutyl side chain of the D-Leucine.
    
  • Nucleophilicity: While secondary amines are electron-rich, the steric bulk drastically reduces the kinetic rate of nucleophilic attack (

    
    ).
    
  • Salt Management: The hydrochloride (HCl) counterion must be neutralized to liberate the reactive free amine, yet excess base can trigger racemization of the incoming activated amino acid.

This guide provides an autonomous, evidence-based protocol to overcome these barriers, moving beyond "standard" peptide synthesis into advanced organic methodology.

Module 1: Reagent Selection Engine

Do not use carbodiimides (DCC/DIC/EDC) as primary coupling agents for this residue; the reaction kinetics are too slow, leading to high racemization and low conversion.

Table 1: Coupling Reagent Hierarchy for N-Methylated Targets

Reagent ClassRecommended ReagentMechanism of ActionWhen to Use
Tier 1: Gold Standard HATU Generates the highly reactive HOAt ester (7-azabenzotriazole). The pyridine nitrogen provides an "anchoring" effect (neighboring group participation) that accelerates coupling by ~100x over HOBt.First-line defense for hindered couplings.
Tier 2: Phosphonium PyAOP Aza-analog of PyBOP. Avoids the formation of guanidinium byproducts (a risk with HATU if the amine is slow to react).If HATU fails or if the reaction requires extended time (>4 hours).
Tier 3: Acid Chloride BTC (Triphosgene) Generates an acid chloride in situ. Acid chlorides are the smallest, most electrophilic activated species possible, minimizing steric clash.For "Impossible" couplings (e.g., coupling two N-methyl amino acids together).[1]
Tier 4: Safer Uronium COMU Third-generation uronium salt. Shows efficiency comparable to HATU but with a safer byproduct (dimethylmorpholine) and less explosion risk than HOAt derivatives.Green chemistry alternative to HATU.
Module 2: The "Neutralized Activation" Protocol

Context: This protocol is optimized for solution-phase synthesis (implied by the -OMe ester). Objective: Couple Fmoc-AA-OH (Incoming) to H-N-Me-D-Leu-OMe (Nucleophile).

Step-by-Step Methodology

1. Preparation of the Nucleophile (The HCl Factor) The N-Me-D-Leu-OMe[2]·HCl is stable but unreactive. It must be neutralized in situ.

  • Solvent: Use anhydrous DMF or NMP. DCM is often too non-polar to solvate the salt effectively.

  • Dissolution: Dissolve 1.0 eq of N-Me-D-Leu-OMe·HCl in minimal DMF.

  • Neutralization: Add 0.95 eq of DIEA (Diisopropylethylamine).

    • Critical Insight: Do not use a large excess of base here. Free secondary amines are prone to air oxidation and can be slow to react. We want just enough base to free the amine, but not enough to racemize the incoming sensitive ester.

2. Activation of the Electrophile

  • Vessel: In a separate flask, dissolve 1.1 eq of Fmoc-AA-OH and 1.1 eq of HATU .

  • Base: Add 2.2 eq of Collidine (TMP) or DIEA.

    • Why Collidine? For extremely difficult couplings requiring long reaction times, Collidine is a weaker base than DIEA and significantly reduces the risk of racemizing the activated Fmoc-amino acid (epimerization via oxazolone formation).

  • Pre-activation: Stir for exactly 1–2 minutes. Do not exceed 5 minutes, or the active ester may hydrolyze or rearrange to an inactive guanidine species.

3. The Coupling Event

  • Add the Neutralized Nucleophile solution (Step 1) to the Activated Electrophile solution (Step 2).

  • Concentration: Ensure final concentration is high (0.2 M to 0.5 M). Kinetics are second-order; dilution is the enemy.

  • Time: Stir under Nitrogen for 2–16 hours.

4. Monitoring (The Chloranil Test)

  • Stop using the Kaiser Test. It detects primary amines.[3][4] It will yield a "False Negative" (colorless) even if your N-Me-D-Leu is completely unreacted.

  • Protocol:

    • Spot a drop of reaction mixture on a TLC plate or filter paper.

    • Add 1 drop of 2% Acetaldehyde in DMF.

    • Add 1 drop of 2% Chloranil in DMF.

    • Result: A Blue/Green spot indicates unreacted secondary amine (Incomplete coupling). A colorless/yellow spot indicates complete coupling.[3]

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for reagent selection and troubleshooting based on steric severity.

CouplingLogic Start Start: Couple to N-Me-D-Leu-OMe Standard Attempt HATU / DIEA (1.2 eq Reagent, 2h) Start->Standard Check Chloranil Test Result? Standard->Check Success Proceed to Workup Check->Success Colorless Fail1 Incomplete (Blue Spot) Check->Fail1 Blue/Green Decision Is Incoming AA also Sterically Hindered? Fail1->Decision PyAOP Switch to PyAOP / HOAt (Avoids Guanidinylation) Decision->PyAOP No (Standard AA) AcidChloride Switch to BTC (Triphosgene) (Generates Acid Chloride) Decision->AcidChloride Yes (e.g., Val, Ile, N-Me-AA) DoubleCouple Double Couple Strategy (Re-treat with fresh reagents) PyAOP->DoubleCouple AcidChloride->DoubleCouple DoubleCouple->Check Re-test

Caption: Decision tree for selecting coupling reagents based on steric hindrance and initial reaction failure.

Module 4: Troubleshooting & FAQs

Q1: My yield is low, and I see a "deletion" sequence where the N-Me-D-Leu is missing entirely. A: This is likely due to Diketopiperazine (DKP) formation .

  • The Mechanism:[5][6] If N-Me-D-Leu is the second residue in a sequence (e.g., Fmoc-AA-(N-Me-D-Leu)-OMe), removing the Fmoc group from the third amino acid exposes a free amine. This amine can bite back onto the carbonyl of the N-Me-D-Leu, ejecting the dipeptide as a cyclic DKP.

  • The Fix: Use the Trityl (Trt) protection strategy or extremely bulky protecting groups for the N-terminus if possible. In solution phase, avoid leaving the dipeptide methyl ester as the free base for any length of time. Saponify the ester before deprotecting the N-terminus if extending the chain at the C-terminus.

Q2: I suspect racemization. The product shows two peaks on HPLC. A: This is common with N-methylated couplings.

  • Cause: The activation of the incoming amino acid requires base. If the coupling is slow (due to sterics), the activated ester sits in solution with base for hours, leading to proton abstraction at the alpha-carbon.

  • The Fix: Switch from DIEA to 2,4,6-Collidine (TMP) . Collidine is sufficiently basic to neutralize the HCl salt and drive the reaction but is sterically hindered enough to reduce proton abstraction at the chiral center.

Q3: Can I use the Acid Chloride (BTC) method for everything? A: No. Acid chlorides are extremely reactive.

  • Risk:[2] If your incoming amino acid has acid-labile side chain protection (like Trt, Boc, tBu), the HCl generated during the BTC reaction can cleave them.

  • Mitigation: If using BTC, you must use Collidine (approx 10 eq) to sponge up the generated HCl immediately.

Module 5: DKP Formation Mechanism

Understanding this side reaction is critical when working with N-methyl amino acids, as the cis-amide bond conformation favored by N-methylation accelerates cyclization.

DKP_Mechanism Step1 Dipeptide Ester (Free N-Terminus) Step2 Conformational Flip (Cis-Amide favored by N-Me) Step1->Step2 Equilibrium Step3 Nucleophilic Attack (Amine attacks Ester) Step2->Step3 Slow Step Step4 Cyclic DKP + Alcohol (Peptide Chain Cleaved) Step3->Step4 Irreversible

Caption: Mechanism of Diketopiperazine (DKP) formation, a primary cause of yield loss in N-methyl peptide synthesis.

References
  • Comparison of Coupling Reagents (HATU vs. Others)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[8] Journal of the American Chemical Society.[9]

  • Use of BTC (Triphosgene)

    • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted Roles of Alkyl-Anchored Amino Acids in Peptide Chemistry. Chemical Reviews.
  • Chloranil Test Protocol

    • Vojkovsky, T. (1995).[10] Detection of secondary amines on solid phase. Peptide Research.

    • (PubMed Citation)

  • Racemization Suppression with Collidine

    • Aapptec Technical Bulletin.[10] Racemization and Side Reactions in Peptide Synthesis.

  • DKP Formation in N-Methyl Peptides

    • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

Sources

Technical Support Center: Troubleshooting Side Reactions in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of solid-phase peptide synthesis (SPPS) involving N-methylated residues. The incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide drug candidates, improving metabolic stability, membrane permeability, and sometimes even target affinity.[1][2] However, these benefits come with a unique set of synthetic challenges.

This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab. We will delve into the mechanistic basis of these side reactions and offer field-proven troubleshooting protocols to ensure the integrity and success of your synthesis.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered issues in a detailed question-and-answer format. We explore the causality behind each problem and provide step-by-step protocols for resolution.

Issue 1: Difficult or Incomplete Coupling Reactions

Question: My couplings to an N-methylated residue are consistently slow or incomplete. Why does this happen, and how can I confirm the reaction has failed?

Answer: This is the most common hurdle in N-methylated peptide synthesis. The difficulty arises from two primary factors:

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, slowing down the formation of the new peptide bond.[3][4]

  • Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is inherently less nucleophilic than the primary amine of a standard amino acid residue.[4]

A critical point to remember is that the standard ninhydrin (Kaiser) test will not work for monitoring couplings to N-methylated amines, as it requires a primary amine to produce the characteristic blue color. A false negative result can lead you to mistakenly proceed with an incomplete coupling.

Recommended Monitoring Method: Use the Bromophenol Blue (BPB) test . Unreacted secondary amines on the resin will deprotonate the BPB indicator, resulting in a blue color. A successful, complete coupling will show a yellow/green or green color.[4]

Question: What are the most effective strategies and reagents to ensure complete coupling onto a sterically hindered N-methylated amine?

Answer: Overcoming this challenge requires a multi-faceted approach focused on enhancing reaction kinetics and using more potent reagents. Standard coupling reagents like HBTU/HOBt or DIC/HOBt are often insufficient.

Experimental Protocol: Optimizing Coupling to N-Methylated Residues
  • Reagent Selection: Employ high-reactivity uronium/aminium or phosphonium salt coupling reagents. These reagents form highly reactive esters or acylphosphonium intermediates that can overcome the steric barrier. See the table below for a comparison.

  • Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, re-expose the resin to a fresh solution of activated amino acid and coupling reagent.

  • Elevated Temperature: The use of microwave-assisted SPPS can dramatically accelerate these difficult couplings by providing controlled, rapid heating.[2][3] If a microwave synthesizer is unavailable, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) with conventional heating can also be effective, but must be monitored carefully to avoid racemization.

  • Solvent Choice: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) can be beneficial as it has better solvating properties for growing peptide chains and can help disrupt aggregation.[4]

  • Pre-activation: Pre-activate the Fmoc-amino acid with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin. This ensures the activated species is readily available for reaction.

Table 1: Comparison of Coupling Reagents for N-Methylated Residues
ReagentClassKey Advantages & Considerations
HATU / HCTU Uronium/Aminium SaltHighly efficient, especially when paired with HOAt (HATU) or in its chloro-form (HCTU). Widely considered the gold standard for difficult couplings.[5][6]
PyAOP / PyBOP Phosphonium SaltVery effective for hindered couplings, including N-methyl-to-N-methyl linkages.[7]
PyBrOP Phosphonium SaltAn extremely reactive bromophosphonium salt, often used as a last resort for the most challenging couplings. Use with caution due to potential side reactions.[8]
COMU Uronium SaltA third-generation uronium reagent based on Oxyma Pure instead of HOBt/HOAt. Shows high efficiency and reduced racemization risk.[6]
Issue 2: Racemization of Amino Acid Residues

Question: I'm observing diastereomeric impurities in my final product. How does N-methylation increase the risk of racemization?

Answer: Racemization is a significant concern, particularly for the N-methylated residue being coupled to and the activated amino acid being coupled from. While N-acyl N-methylamino acids cannot form the traditional 5(4H)-oxazolone (azlactone) intermediate—a primary pathway for racemization in standard SPPS—they are still susceptible to epimerization via direct enolization of the α-carbon.[9][10][11]

This risk is amplified by factors that prolong the lifetime of the activated carboxyl species, such as:

  • Extended reaction times needed for hindered couplings.

  • Excess base (e.g., DIEA) , which promotes enolization.[5]

  • Elevated temperatures , which accelerate both coupling and racemization.

Experimental Protocol: Minimizing Racemization
  • Choice of Additive: Always use a coupling reagent that incorporates 1-hydroxy-7-azabenzotriazole (HOAt) or its Oxyma Pure equivalent. These additives are superior to HOBt in suppressing racemization.[6]

  • Control the Base: Use the minimum amount of base necessary for the reaction. For uronium/aminium salt activations, use of a non-coordinating, sterically hindered base like DIEA is standard, but its concentration should be carefully controlled (typically 2 equivalents relative to the amino acid). For particularly sensitive residues, a weaker base like collidine may be considered.

  • Temperature Management: If using elevated temperatures, optimize for the shortest time required for complete coupling. A temperature screen (e.g., 40°C, 50°C, 60°C) with careful HPLC analysis for epimers is recommended during process development.

  • Use Pre-formed Building Blocks: Whenever possible, use pre-synthesized Fmoc-N-methyl-amino acids rather than performing on-resin N-methylation, which can introduce multiple steps involving strong bases and increase racemization risk.[12]

Issue 3: Piperidine-Induced Side Reactions

Question: During Fmoc-deprotection with piperidine, I'm seeing significant product loss or the formation of hard-to-separate impurities. What is happening?

Answer: The basic nature of the piperidine solution used for Fmoc removal is a well-known trigger for several side reactions.[13] These issues are often sequence-dependent and can be exacerbated in N-methylated peptides due to conformational effects or the need for extended or repeated couplings, which increases the total exposure time to basic conditions.

Sub-Issue 3a: Diketopiperazine (DKP) Formation

Problem Symptom: Premature cleavage of the N-terminal dipeptide from the resin, leading to low overall yield. This is most common when the second residue from the resin is an N-methylated amino acid or a proline.[5][14]

Mechanism: The N-terminal amine of the resin-bound dipeptide, once deprotected, can perform an intramolecular "back-biting" attack on the ester linkage connecting the peptide to the resin. This forms a stable six-membered diketopiperazine ring, which is released into solution, terminating the synthesis chain.[15][16] The presence of a tertiary amide bond (as in Xaa-N-Me-Yaa) increases the population of the cis-amide conformer, which pre-organizes the peptide backbone for this cyclization reaction.[5]

DKP_Formation cluster_products Products Resin_Peptide H-Aaa(2)-NMe-Aaa(1)-O-Resin (Deprotected Dipeptide) Transition Intramolecular Cyclization Resin_Peptide->Transition Piperidine (Base catalysis) DKP Diketopiperazine (Cleaved from Resin) Transition->DKP Resin HO-Resin Transition->Resin

Troubleshooting Protocol:

  • Modify the Synthetic Strategy: After coupling the second residue (the N-methylated amino acid), do not perform the Fmoc deprotection. Instead, immediately couple the third amino acid as a dipeptide (Fmoc-Aaa3-Aaa2-OH) or, more practically, couple Fmoc-Aaa3-OH directly. Once a tripeptide is formed on the resin, the risk of DKP formation is virtually eliminated.

  • Use Additives: Add HOBt (0.1 M) to the 20% piperidine/DMF deprotection solution. The acidic nature of HOBt can reduce the basicity of the solution just enough to slow the cyclization side reaction.[13]

  • Change Protecting Group: For the second amino acid, use a protecting group that is removed under different conditions, such as Boc, if your overall synthetic scheme allows.

Sub-Issue 3b: Aspartimide Formation

Problem Symptom: Appearance of multiple peaks in the HPLC chromatogram, often with the same mass as the target peptide (+/- 18 Da for hydrolysis products), particularly around Asp-Gly or Asp-Ser sequences.

Mechanism: The backbone amide nitrogen following an aspartate residue can attack the side-chain ester, forming a five-membered cyclic aspartimide intermediate.[17][18] This intermediate is highly susceptible to two subsequent reactions:

  • Racemization: The α-carbon of the aspartimide is easily deprotonated and reprotonated, leading to a mixture of D and L isomers.

  • Ring-Opening: The aspartimide ring can be opened by a nucleophile (like piperidine or water) at either the α-carbonyl or the β-carbonyl, resulting in a mixture of desired α-aspartyl peptides and undesired β-aspartyl "iso-peptides".[18]

Aspartimide_Formation Start ...-Asp(OR)-Gly-... Aspartimide Aspartimide Intermediate (Cyclic Imide) Start->Aspartimide Piperidine Racemized_Aspartimide D/L-Aspartimide Aspartimide->Racemized_Aspartimide Epimerization Alpha_Peptide α-Peptide (Desired) Racemized_Aspartimide->Alpha_Peptide Ring-opening (α-attack) Beta_Peptide β-Peptide (Side Product) Racemized_Aspartimide->Beta_Peptide Ring-opening (β-attack) Piperidides Piperidide Adducts Racemized_Aspartimide->Piperidides Piperidine attack

Troubleshooting Protocol:

  • Use Modified Protecting Groups: Employ an Asp residue with a more sterically hindered side-chain protecting group, such as O-Dmab or O-Mpe, which can slow the initial cyclization step.

  • Modify Deprotection Conditions: Adding a small amount of organic acid (e.g., 1-2% formic acid) or HOBt (0.1 M) to the piperidine solution can effectively suppress aspartimide formation.[19]

  • Use Greener Solvents: Studies have shown that using N-Butylpyrrolidinone (NBP) as the SPPS solvent can markedly reduce aspartimide formation compared to DMF.[20]

  • Backbone Protection: For extremely sensitive sequences, protecting the backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation, although this adds complexity to the synthesis.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use the standard ninhydrin test to monitor coupling to an N-methylated amine? A: No. The ninhydrin test requires a primary amine to give a positive result (blue color). Since an N-methylated amine is a secondary amine, you must use an alternative test like the bromophenol blue (BPB) test.[4]

Q2: What is the best all-around solvent for synthesizing N-methylated peptides? A: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) often provides superior results due to its enhanced ability to solvate growing peptide chains and disrupt aggregation. For sequences prone to aspartimide formation, N-Butylpyrrolidinone (NBP) is an excellent alternative.[4][20]

Q3: Are there any specific side reactions to watch for during the on-resin N-methylation step itself? A: Yes. If using an on-resin methylation procedure (e.g., the Fukuyama-Mitsunobu or Miller-Scanlan method), over-methylation is a risk. Side chains of certain amino acids (like His, Met, Cys) can be methylated.[5][12] Additionally, the strong bases used (e.g., DBU) can promote racemization or other base-labile side reactions, such as aspartimide formation if an Asp residue is nearby.[21][22] Careful optimization of reaction time and equivalents of reagents is crucial.

Q4: How does microwave synthesis specifically help with N-methylated peptides? A: Microwave energy provides rapid, uniform, and efficient heating, which significantly accelerates the slow kinetics of coupling to sterically hindered N-methylated amines.[3] This allows for shorter reaction times, which can, in turn, reduce the extent of side reactions like racemization that are dependent on both time and temperature.[2]

Q5: What is the impact of N-methylation on peptide purification? A: N-methylation increases the hydrophobicity of a peptide. This generally leads to longer retention times on reverse-phase HPLC. Side products from incomplete couplings (deletions) or racemization (diastereomers) can be very difficult to separate from the main product, as their retention times may be very close. Therefore, optimizing the synthesis to minimize these impurities is far more effective than relying on downstream purification to resolve them.

References

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2012). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • Wang, P., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. SpringerLink. Retrieved from [Link]

  • Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Sommer, R., et al. (2018). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Retrieved from [Link]

  • Urban, E., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. University of the Incarnate Word. Retrieved from [Link]

  • Urban, E., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed Central. Retrieved from [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Retrieved from [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]

  • Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. PubMed. Retrieved from [Link]

  • Wiley Online Library. (2012). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • SciELO México. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ACS Publications. (1996). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]

  • Wang, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Nielsen, D. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Semantic Scholar. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing N-Methyl-D-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of purifying synthetic peptides incorporating N-methyl-D-leucine (N-Me-D-Leu). The inclusion of N-methylated amino acids, such as N-Me-D-Leu, is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can significantly increase metabolic stability, cell permeability, and oral bioavailability. However, these benefits come with substantial challenges in purification, primarily due to increased lipophilicity and steric hindrance.

This guide is structured to provide practical, in-depth solutions to common problems encountered during the purification of N-Me-D-Leu containing peptides. We will delve into the "why" behind the "how," empowering you with the scientific rationale to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Me-D-Leu containing peptide showing poor purity after standard RP-HPLC purification?

A1: Peptides containing N-Me-D-Leu often exhibit increased hydrophobicity due to the addition of the methyl group on the amide nitrogen. This can lead to several challenges during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.[1] The increased hydrophobicity causes strong retention on commonly used C18 columns, leading to broad peaks and poor resolution.[1] Furthermore, the steric hindrance from the N-methyl group can lead to incomplete couplings during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of closely related impurities, such as deletion sequences, which can be difficult to separate from the target peptide.[1][2]

Q2: My peptide has poor solubility in the initial mobile phase. How can I address this?

A2: Solubility issues are a common hurdle for highly hydrophobic peptides.[1] Standard aqueous mobile phases may not be sufficient to dissolve crude N-Me-D-Leu peptides. It is highly recommended to first dissolve the crude peptide pellet in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial HPLC mobile phase.[1] Performing a small-scale solubility test is a crucial first step to identify the optimal solvent system for your specific peptide.[1]

Q3: I am observing multiple peaks in my chromatogram for what should be a pure peptide. What could be the cause?

A3: The presence of multiple peaks for a purified N-methylated peptide does not necessarily indicate impurity. N-methylation can lead to the existence of cis and trans isomers around the methylated amide bond. These isomers can interconvert slowly on the HPLC timescale, resulting in peak broadening or the appearance of distinct peaks for the same peptide sequence.[3]

Q4: What are the primary synthesis-related impurities I should be aware of when purifying N-Me-D-Leu peptides?

A4: The main impurities stem from challenges during SPPS. These include:

  • Deletion peptides: Resulting from incomplete coupling of an amino acid due to the steric bulk of the preceding N-methylated residue.[1]

  • Truncated peptides: Premature termination of the peptide chain.[4]

  • Incompletely deprotected peptides: Residual protecting groups that were not fully cleaved.[4]

  • By-products from cleavage: Scavengers and other reagents used during the cleavage from the resin.[4]

Troubleshooting Guide: Common Purification Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield Peptide aggregation on the column.[1][5]Incorporate organic modifiers like n-propanol or isopropanol into the mobile phase to disrupt aggregation.[1] Optimize the gradient to be shallower, allowing for better separation and recovery.
Poor solubility leading to sample loss.[1]Ensure complete dissolution of the crude peptide in a strong organic solvent (DMSO, DMF) before injection.[1]
Inefficient precipitation after cleavage.[1]Due to high lipophilicity, precipitation with cold diethyl ether may be inefficient. Perform repetitive washes with cold ether to effectively remove organic scavengers.[1]
Poor Peak Shape (Broadening/Tailing) Strong hydrophobic interactions with the stationary phase.[1]Switch to a less retentive stationary phase such as C4, C8, or phenyl.[6][7] Increase the column temperature to improve peak shape, but monitor for potential degradation.
Peptide aggregation.[1][5]Add organic modifiers (n-propanol, isopropanol) to the mobile phase.[1] Use a shallower gradient.
Co-elution of Impurities Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences).[1]Employ a very shallow gradient during elution to maximize the separation of closely eluting species.[1] Consider orthogonal purification methods like ion-exchange chromatography if RP-HPLC is insufficient.
Use of a highly retentive column.Utilize a less hydrophobic stationary phase (C4, C8, or phenyl) to alter the selectivity.[6]

Experimental Protocols

Protocol 1: Optimized RP-HPLC for N-Me-D-Leu Peptides

This protocol outlines a systematic approach to purify challenging N-Me-D-Leu containing peptides using RP-HPLC.

1. Sample Preparation:

  • After cleavage from the resin and precipitation with cold diethyl ether, thoroughly wash the crude peptide pellet with cold ether multiple times to remove organic byproducts.[1]
  • Perform a small-scale solubility test with various organic solvents.
  • Dissolve the crude peptide in a minimal volume of the optimal strong organic solvent (e.g., DMSO or DMF).[1]
  • Dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration suitable for injection. Ensure the peptide remains in solution.

2. Chromatographic Conditions:

Parameter Recommendation Rationale
Stationary Phase C4, C8, or PhenylLess hydrophobic than C18, reducing strong retention and improving peak shape for lipophilic peptides.[1][6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterStandard ion-pairing agent for peptide separations.[4]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic eluent for RP-HPLC.[4]
Mobile Phase C (Optional) 0.1% TFA in n-propanol or isopropanolOrganic modifier to improve solubility, reduce aggregation, and enhance recovery of highly hydrophobic peptides.[1]
Gradient Shallow, e.g., 0.5-1% increase in Mobile Phase B per minuteProvides better resolution for closely eluting impurities.[1]
Flow Rate Adjust based on column dimensionsStandard practice for HPLC.
Detection 210-220 nmWavelength for detecting the peptide backbone.[4]

3. Elution and Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 3 column volumes.[1]
  • Inject the prepared sample.
  • Run the shallow gradient elution. If using Mobile Phase C, it can be introduced isocratically or as part of the gradient.
  • Collect fractions corresponding to the main peak.
  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Pool the fractions with the desired purity and lyophilize to obtain the final product.[1]
Example Preparative HPLC Gradient:
Time (min) % Mobile Phase A % Mobile Phase B % Mobile Phase C (optional)
09550
59550
6545550
705950
755950
809550

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying N-Me-D-Leu containing peptides.

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Outcome cluster_troubleshooting Troubleshooting Loop start Crude Peptide solubilize Solubilize in DMSO/DMF start->solubilize dilute Dilute with Initial Mobile Phase solubilize->dilute hplc Inject on RP-HPLC (C4, C8, or Phenyl column) dilute->hplc gradient Shallow Gradient Elution hplc->gradient check_purity Purity > 95%? gradient->check_purity lyophilize Pool Fractions & Lyophilize check_purity->lyophilize Yes troubleshoot Troubleshoot check_purity->troubleshoot No add_modifier Add n-propanol to Mobile Phase troubleshoot->add_modifier orthogonal Consider Orthogonal Purification (e.g., Ion-Exchange) troubleshoot->orthogonal add_modifier->hplc

Caption: A workflow diagram for the purification of N-Me-D-Leu peptides.

Orthogonal Purification Strategies

When RP-HPLC alone is insufficient to achieve the desired purity, employing an orthogonal purification technique is a powerful strategy. Orthogonal methods separate molecules based on different physicochemical properties.

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. For peptides with a net positive charge at low pH, cation-exchange chromatography can be effective. Conversely, anion-exchange chromatography is suitable for peptides with a net negative charge at higher pH.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[8] It can offer different selectivity compared to RP-HPLC and may be advantageous for purifying hydrophobic peptides.[8]

  • Flash Chromatography: This can be used as a preliminary clean-up step for very crude samples before final polishing by HPLC.[9][10] It can significantly reduce the number of injections required for preparative HPLC.[9]

The choice of an orthogonal method will depend on the specific properties of your peptide.

References

  • CMC regulatory challenges during peptide development. BioXconomy. Available at: [Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Available at: [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group. Available at: [Link]

  • How to purify synthetic peptides - what are the options? Biotage. Available at: [Link]

  • N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. NIH. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs. Available at: [Link]

  • Peptide Purification. YouTube. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

Sources

Navigating Aggregation in N-Methylated Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with N-methylated peptides. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental decisions.

N-methylation is a powerful tool in peptide chemistry, offering enhanced metabolic stability, improved membrane permeability, and the ability to fine-tune peptide conformation.[1][2][3][4] However, these advantages can be accompanied by significant challenges, most notably the propensity for aggregation during synthesis and purification.[5][6] This guide will address these challenges in a practical, question-and-answer format.

The Double-Edged Sword: Understanding N-Methylation and Aggregation

N-methylation involves replacing a hydrogen atom on the backbone amide nitrogen with a methyl group.[1] This seemingly minor alteration has profound structural consequences.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during your workflow.

Synthesis Phase: "My peptide synthesis is failing, and the resin is shrinking."

Question: I'm performing solid-phase peptide synthesis (SPPS) of a peptide with several N-methylated residues. I'm observing poor coupling efficiency and significant resin shrinking, especially after adding a few N-methylated amino acids. What's going on, and how can I fix it?

Answer: You are likely encountering on-resin aggregation. The growing peptide chains, particularly those with hydrophobic or N-methylated residues, can fold into secondary structures and interact with each other, leading to the formation of insoluble aggregates. This physically obstructs reactive sites, hindering both deprotection and coupling steps.[7] The shrinking of the resin is a classic visual indicator of this problem.[7]

Causality and Recommended Actions:

The primary driver of this issue is the formation of inter-chain hydrogen bonds, leading to β-sheet-like structures. N-methylation can paradoxically contribute to this by inducing specific conformations that favor aggregation in certain sequence contexts.

Here's a systematic approach to troubleshoot this issue:

1. Optimize Your Synthesis Protocol:

  • Solvent Choice: Switch from standard solvents like DMF to more polar, "chaotropic" solvents that can disrupt hydrogen bonding.[7] A mixture of DMF/NMP or the inclusion of DMSO can be effective.[7] For particularly stubborn sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be employed.

  • Elevated Temperature and Microwave Assistance: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling to sterically hindered N-methylated amines.[7] Microwave-assisted synthesis is particularly effective in this regard, as it can accelerate coupling reactions and disrupt aggregation.[8]

  • Coupling Reagents: For coupling onto an N-methylated residue, standard coupling reagents may be insufficient. Utilize stronger, more reactive coupling agents like HATU, HCTU, or PyAOP.[9]

  • Double Coupling and Extended Reaction Times: For difficult couplings, performing the reaction twice (double coupling) or extending the reaction time can improve yields.

2. Strategic Incorporation of "Structure-Breaking" Moieties:

  • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, consider introducing pseudoproline dipeptides. These temporarily introduce a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[7] The native peptide sequence is restored during the final cleavage from the resin.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of a key residue can effectively prevent hydrogen bonding and subsequent aggregation.[7] These are typically introduced every 6-7 residues for maximum effect.[7]

3. Resin Considerations:

  • Low-Substitution Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of inter-chain interactions.

  • Swelling Properties: Employ resins with excellent swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), to ensure optimal solvent accessibility to the growing peptide chains.

Purification and Analysis Phase: "My HPLC chromatogram shows multiple peaks, but my mass spectrometry results indicate a pure product."

Question: After cleaving my N-methylated peptide from the resin, I'm struggling with purification. My analytical HPLC shows a broad peak or multiple closely eluting peaks, suggesting impurities. However, when I analyze these peaks by mass spectrometry, they all show the correct mass for my target peptide. What is happening?

Answer: This is a common and often perplexing issue when working with N-methylated peptides. The multiple peaks are not impurities but are likely different conformers (or rotamers) of your peptide that are stable enough to be separated by HPLC.[9]

Causality and Recommended Actions:

N-methylation introduces a tertiary amide bond into the peptide backbone. Unlike the secondary amide bonds in non-methylated peptides, which strongly prefer a trans conformation, the energy barrier between the cis and trans conformations of an N-methylated amide bond is significantly lower. This can lead to a population of both cis and trans isomers at equilibrium. These isomers have different shapes and therefore different retention times on a reverse-phase HPLC column.

G cluster_0 Peptide Backbone cluster_1 HPLC Analysis Trans_Conformation Trans Conformation (More Stable) Equilibrium Slow Interconversion Trans_Conformation->Equilibrium Peak_1 HPLC Peak 1 (e.g., Trans Isomer) Trans_Conformation->Peak_1 Separation Cis_Conformation Cis Conformation (Less Stable) Peak_2 HPLC Peak 2 (e.g., Cis Isomer) Cis_Conformation->Peak_2 Separation Equilibrium->Cis_Conformation

Here's how to manage this phenomenon:

1. Modifying HPLC Conditions:

  • Elevated Column Temperature: Increasing the temperature of the HPLC column (e.g., to 40-60°C) can accelerate the interconversion between the cis and trans isomers. If the interconversion becomes fast relative to the separation time, the multiple peaks may coalesce into a single, sharper peak.

  • Solvent System Modification: Experiment with different solvent systems. The use of acetonitrile (ACN) versus methanol, or the addition of small amounts of trifluoroacetic acid (TFA) or formic acid, can influence the equilibrium between conformers and potentially improve peak shape.

2. Post-Purification Handling:

  • Fractions Analysis: If you collect the different peaks and re-inject them into the HPLC, you will often see the reappearance of the other peaks as the equilibrium between the conformers is re-established. This is a definitive confirmation that you are dealing with rotamers and not impurities.

  • Lyophilization and Storage: The conformational equilibrium can be influenced by the solvent environment. After purification and lyophilization, dissolving the peptide in the final assay buffer and allowing it to equilibrate before use is crucial for consistent results.

Frequently Asked Questions (FAQs)

Q1: Does N-methylation always lead to aggregation?

No, not always. In fact, N-methylation can also be used as a strategy to inhibit aggregation, particularly in the context of amyloidogenic peptides.[10][11][12] By replacing a backbone amide proton, N-methylation disrupts the hydrogen bonding network required for the formation of β-sheets, which are the hallmark of many peptide aggregates.[10][11][12] The effect of N-methylation is highly context-dependent, relying on the specific amino acid being methylated, its position in the sequence, and the overall properties of the peptide.[1]

G Peptide_Chain_1 Peptide Chain 1 | {N-H | ... | C=O} Peptide_Chain_2 Peptide Chain 2 | {N-H | ... | C=O} Peptide_Chain_1:f0->Peptide_Chain_2:f0 H-Bond Aggregate β-Sheet Aggregate Peptide_Chain_1->Aggregate Peptide_Chain_2->Aggregate N_Methylated_Peptide N-Methylated Peptide | {N-CH3 | ... | C=O} No_Aggregate Aggregation Disrupted N_Methylated_Peptide->No_Aggregate

Q2: How can I detect and characterize aggregation in my N-methylated peptide samples?

A multi-pronged approach is recommended for the detection and characterization of peptide aggregates.[6][13]

Analytical TechniqueInformation Provided
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, providing a rapid assessment of the presence of aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure of the peptide.[13] A strong signal for β-sheet content can be indicative of aggregation.[13]
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, making it a sensitive method for detecting fibrillar aggregates.[10][14]
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology of aggregates, allowing for the differentiation between amorphous aggregates and ordered fibrils.[14][15]

Q3: Can N-methylation affect the biological activity of my peptide?

Absolutely. The conformational constraints imposed by N-methylation can either lock the peptide into a bioactive conformation, thereby enhancing its activity, or into an inactive one.[2] It can also alter the peptide's solubility and ability to cross cell membranes.[12][15] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often employed to identify positions where this modification is beneficial.[8]

Q4: Are there any specific side reactions to be aware of during the synthesis and cleavage of N-methylated peptides?

Yes, peptides with a high content of N-methylated amino acids can be prone to specific side reactions, particularly during TFA cleavage.[9] These can include:

  • Diketopiperazine (DKP) formation: Especially at the N-terminus.

  • Fragmentation: Cleavage of the peptide bond between two consecutive N-methylated residues.[9]

  • Loss of the N-terminal acetylated N-methylamino acid: If the peptide is N-terminally acetylated.[9]

Optimizing the cleavage time is crucial to minimize these side reactions.[9]

Concluding Remarks

Working with N-methylated peptides requires a nuanced understanding of their unique chemical and physical properties. Aggregation is a significant but manageable challenge. By employing the strategic approaches outlined in this guide—from optimizing synthesis conditions and incorporating structure-disrupting elements to adjusting purification methods and utilizing appropriate analytical techniques—researchers can successfully harness the power of N-methylation to advance their scientific and therapeutic goals.

References

  • Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Gentilucci, L., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

  • Madan, B., et al. (2014). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. PMC. Available at: [Link]

  • Ohta, A., et al. (2008). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. Available at: [Link]

  • Xtalks. (2023). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Available at: [Link]

  • Albericio, F., et al. (2019). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]

  • Kokkoni, N., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. PubMed. Available at: [Link]

  • Pathak, R., et al. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. ACS Publications. Available at: [Link]

  • Kokkoni, N., et al. (2025). (PDF) N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure †. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. Available at: [Link]

  • Gordon, D. J., et al. (2004). N-Methylated peptide inhibitors of β-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

  • Sani, M. A., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

  • Toniolo, C., et al. (2025). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

  • Mondal, T., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. PMC. Available at: [Link]

  • Sciarretta, K. L., et al. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

Sources

Optimizing coupling times for sterically hindered N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NM-OPT-2024 Subject: Optimizing coupling times and conditions for sterically hindered N-methylated amino acids. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling N-methylated amino acids presents a dual challenge: steric hindrance (the methyl group blocks the approach of the activated ester) and electronic deactivation (the secondary amine is less nucleophilic than a primary amine). Standard SPPS protocols (e.g., HBTU/DIEA, 1 hour) often result in deletion sequences or racemization.

This guide provides a self-validating workflow to optimize these couplings, moving beyond "add more time" to "add more precision."

Module 1: Diagnostics & Monitoring

Q: Why is my Kaiser test negative even though the coupling failed?

A: The Kaiser (ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s purple. N-methylated amino acids are secondary amines , which do not react to form this chromophore. A negative Kaiser test here is a false negative .

The Solution: The Chloranil Test You must use the Chloranil (or Acetaldehyde/Chloranil) test for secondary amines.

Test Target Positive Result Suitability for N-Me
Kaiser (Ninhydrin) Primary AminesDeep Blue BeadsNO (False Negative)
Chloranil Secondary AminesDark Blue/Green BeadsYES
TNBS Primary AminesOrange/Red BeadsNO

Protocol: Chloranil Test

  • Wash a small sample of resin with DCM.

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Unreacted secondary amine present (Coupling Incomplete).

    • Colorless/Yellow Beads: Coupling Complete.

Module 2: Reagent Selection & Kinetics

Q: Should I just extend the coupling time to overnight?

A: No. Extending coupling time beyond 2–3 hours increases the risk of racemization (epimerization) without significantly improving yield. N-methylated residues are prone to racemization via oxazolone formation because the N-methyl group promotes the formation of the cis-peptide bond conformation required for cyclization.

The Solution: "Harder, Faster" Coupling Instead of time, prioritize reactivity .

  • Gold Standard: HATU / HOAt . The 7-azabenzotriazole ring creates a highly reactive active ester that couples faster than HBTU/HOBt.

  • Modern Alternative: COMU / Oxyma . COMU shows higher solubility and efficiency in difficult sequences with lower racemization rates than HATU [1].

  • The "Nuclear" Option: PyAOP or PyBroP . Phosphonium salts are often superior for N-methyl-to-N-methyl couplings where aminium salts (HATU) fail due to guanidinium formation capping the amine.

Optimization Workflow Diagram

CouplingOptimization Start Start Coupling Cycle CheckResidue Is Acceptor Amine N-Methylated? Start->CheckResidue Standard Standard Protocol (HBTU/DIEA, 1h) CheckResidue->Standard No (Primary) Difficult Select High-Activity Reagent (HATU or COMU) CheckResidue->Difficult Yes (Secondary) DoubleCoup Perform Double Coupling (2 x 1h or 2 x 15min MW) Difficult->DoubleCoup Monitor Chloranil Test DoubleCoup->Monitor Result Positive (Blue)? Monitor->Result Recouple Triple Coupling Switch to PyAOP/HOAt Result->Recouple Yes Next Proceed to Capping/Deprotection Result->Next No Recouple->Monitor

Caption: Decision matrix for selecting reagents and protocols based on steric hindrance.

Module 3: Troubleshooting Side Reactions

Q: I am seeing a mass of [M-2AA] in my LCMS. What happened?

A: You are likely seeing Diketopiperazine (DKP) formation .[1][2] When an N-methylated amino acid is at the N-terminus (after Fmoc removal), the secondary amine is highly nucleophilic towards the preceding carbonyl carbon. It "bites back," cleaving the dipeptide off the resin as a cyclic byproduct.[2]

Mechanism of Failure:

  • Fmoc is removed from the N-terminal N-Me-AA.

  • The free secondary amine attacks the carbonyl of the 2nd residue (amide bond).

  • Cyclization releases the dipeptide (DKP).

  • The resin is left with a sequence missing the last two amino acids (Deletion -2).

Prevention Strategy:

  • Avoid "Slow" Deprotection: Do not leave the resin in piperidine/DMF. Use short, sharp deprotection cycles (e.g., 2 x 3 min).

  • Steric Bulk: Use Trityl (Trt) linkers or bulky side chains if possible to sterically discourage cyclization.

  • Direct Coupling: Proceed immediately to the next coupling after deprotection. Do not store the resin at this stage.

Module 4: Recommended Protocols

Protocol A: Microwave-Assisted Double Coupling (Recommended)

Best for: N-Me-Xaa to N-Me-Yaa junctions.

  • Reagents:

    • Amino Acid: 5.0 eq

    • COMU: 5.0 eq (or HATU)

    • Oxyma Pure: 5.0 eq (if using COMU)

    • DIEA: 10.0 eq

    • Solvent: NMP (preferred over DMF for thermal stability)

  • Cycle 1:

    • Temp: 75°C

    • Time: 10 minutes

    • Power: 30W (maintain temp, do not overshoot)

  • Wash: DMF (3 x 1 min).

  • Cycle 2 (Fresh Reagents):

    • Temp: 75°C

    • Time: 10 minutes

  • Test: Perform Chloranil test.

Protocol B: Room Temperature "Difficult" Coupling

Best for: Synthesizers without heating or thermally sensitive residues (Cys, His).

  • Reagents:

    • Amino Acid: 4.0 eq

    • HATU: 4.0 eq

    • HOAt: 4.0 eq (Crucial additive for kinetics)

    • DIEA: 8.0 eq

    • Solvent: DMF (minimized volume to maximize concentration)

  • Procedure:

    • Pre-activate AA, HATU, HOAt, and DIEA for 1 minute before adding to resin.

    • Coupling 1: 2 hours.

    • Re-couple: Drain, wash, and repeat with fresh reagents for 2 hours (or overnight if absolutely necessary, but monitor for epimerization).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Biron, E., et al. (2006).[3] Optimized selective N-methylation of peptides on solid support.[3][4] Journal of Peptide Science, 12(3), 213–219.

  • Teixidó, M., et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(1), 153–166.[3]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling to N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance and Low Nucleophilicity in N-Methyl Ligation

Executive Summary

Coupling an incoming amino acid to an N-methylated residue (N-Me-AA) is one of the most challenging steps in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group creates two distinct barriers: steric hindrance , which physically blocks the approach of the activated acyl species, and electronic deactivation , as the secondary amine is often less nucleophilic in the crowded resin environment.

This guide provides a diagnostic framework and validated protocols to resolve incomplete couplings, prevent diketopiperazine (DKP) formation, and minimize racemization.

Part 1: Diagnostic Framework
Q: My Kaiser test is negative (yellow), but LC-MS shows a deletion sequence. What is happening?

A: You are likely experiencing a "false negative" due to the limitations of the Kaiser test. The Kaiser test relies on the reaction of ninhydrin with primary amines.[1] N-methylated amino acids possess a secondary amine. Therefore, a negative Kaiser test does not confirm complete coupling; it simply confirms the absence of primary amines.

The Fix: Switch to the Chloranil Test or the p-Nitrophenol Test .

  • Chloranil Test: Specific for secondary amines. A positive result (incomplete coupling) turns the resin beads blue .

  • Acetaldehyde/Chloranil Protocol:

    • Wash resin with DCM.

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in DMF.

    • Wait 5 minutes. Blue/Green beads = Unreacted Secondary Amine.

Q: I see a mass peak corresponding to [M - (AA1 + AA2)]. Did I lose two amino acids?

A: You have likely triggered Diketopiperazine (DKP) formation . This is a side reaction where the N-terminal amine attacks the ester linkage to the resin (or the amide bond of the preceding residue), cleaving the dipeptide from the solid support as a cyclic byproduct. This is thermodynamically driven, especially prevalent when:

  • The C-terminal residue is Proline or N-Methylated.

  • The resin linker is a benzyl ester (e.g., Wang resin).

  • Fmoc deprotection is prolonged.

Part 2: Reagent & Condition Optimization
Q: Which coupling reagent should I use for the "Gold Standard" efficiency?

A: Standard carbodiimides (DIC) or uronium salts (HBTU) are often insufficient for N-methyl couplings. You must use reagents that generate the 7-azabenzotriazole (HOAt) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction.

ReagentClassRecommendationMechanism Note
HATU Uronium/GuanidiniumPrimary Choice Generates HOAt ester in situ. High reactivity.
COMU Oxyma-basedExcellent Alternative Safer (non-explosive), often comparable/superior to HATU.
PyAOP PhosphoniumSpecialist Use if reaction is slow; avoids guanidinylation side-reactions common with HATU.
PyBrOP PhosphoniumN-Me to N-Me Essential for coupling an N-methyl AA to another N-methyl AA.
Q: Does the solvent matter?

A: Yes. The "chaotropic" nature of the solvent is critical to disrupt inter-chain aggregation, which is exacerbated by N-methylation.

  • Preferred: NMP (N-methylpyrrolidone) or DMF (Dimethylformamide).[2]

  • Additive: Add LiCl (0.4M) or KSCN to the solvent. These salts disrupt hydrogen bonding networks (beta-sheets) that sequester the reactive amine.

Q: Can I use microwave irradiation?

A: Yes, but with strict temperature controls. Microwave energy significantly overcomes the steric barrier.

  • Protocol: 75°C for 10 minutes (using HATU).

  • Warning: If coupling Cysteine or Histidine, limit to 50°C to prevent racemization.

Part 3: Troubleshooting Logic (Visualized)

TroubleshootingFlow Start Problem: Low Yield after Coupling to N-Me-AA CheckTest Step 1: Diagnostic Test Start->CheckTest Kaiser Kaiser Test Used? CheckTest->Kaiser Yes Yes Kaiser->Yes Yes No No Kaiser->No No FalseNeg False Negative Risk (Kaiser detects 1° amines only) Chloranil Use Chloranil/Acetaldehyde Test FalseNeg->Chloranil Result Test Result? Chloranil->Result BlueBeads Blue Beads (Incomplete Coupling) Result->BlueBeads Positive Colorless Colorless (Coupling Complete) Result->Colorless Negative Action1 Action: Double Couple HATU/HOAt + DIEA Consider Microwave (75°C) BlueBeads->Action1 MassSpec Check LC-MS Colorless->MassSpec Deletion [M - Residue] Incomplete Coupling MassSpec->Deletion DKP [M - Dipeptide] DKP Formation MassSpec->DKP Deletion->Action1 Action2 Action: Prevent DKP Use Trityl Linker (2-CTC) Shorten Deprotection Time DKP->Action2 Yes->FalseNeg No->Chloranil

Figure 1: Diagnostic logic flow for troubleshooting N-methyl coupling failures. Note the critical distinction between Kaiser and Chloranil testing.

Part 4: Validated Experimental Protocols
Protocol A: The "Power Coupling" (HATU/HOAt)

Use this for standard couplings to N-methylated residues.

  • Reagents:

    • Amino Acid: 4.0 equivalents (relative to resin loading).[2]

    • Coupling Reagent: HATU (3.9 eq) or COMU (3.9 eq).

    • Base: DIEA (8.0 eq) or TMP (2,4,6-trimethylpyridine) if racemization is a concern.

    • Solvent: DMF or NMP.[1][2][3]

  • Procedure:

    • Dissolve Amino Acid and HATU in minimal DMF.

    • Add DIEA to activate (solution turns yellow). Do not pre-activate for >1 min (risk of epimerization).

    • Add to resin immediately.

    • Reaction Time: 2 hours at Room Temperature OR 10 mins at 75°C (Microwave).

    • Double Coupling: Mandatory. Drain, wash, and repeat with fresh reagents.[2][4]

Protocol B: Preventing DKP Formation (The 2-CTC Method)

Use this if you observe dipeptide loss (Mass = M - 2AA).

  • Mechanism: DKP formation is accelerated by basic conditions (Fmoc removal) and unhindered esters.

  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • The steric bulk of the trityl group prevents the N-terminal amine from attacking the ester linkage.

  • Alternative (if using Wang Resin):

    • Use DBU/Piperidine cocktails for Fmoc removal (faster kinetics reduce exposure time).

    • Perform the subsequent coupling immediately. Do not let the resin sit in the deprotected state.

Part 5: DKP Formation Mechanism

Understanding the enemy is key to defeating it. The diagram below illustrates how the N-terminal amine "back-bites" to cleave the peptide from the resin.

DKPMechanism Step1 1. Fmoc Removal (Free Secondary Amine) Step2 2. Conformational Flip (Cis-Amide Bond) Step1->Step2 Facilitated by Pro/N-Me Step3 3. Nucleophilic Attack (N-term attacks Ester/Amide) Step2->Step3 Steric Proximity Step4 4. Cleavage (Cyclic DKP + Truncated Resin) Step3->Step4 Irreversible

Figure 2: Mechanism of Diketopiperazine (DKP) formation. This side reaction is most common when the C-terminal residues are Proline or N-methylated amino acids.

References
  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Teixidó, M., et al. (2005).[2] "Solid-phase synthesis of N-methyl-rich peptides: Application to the synthesis of a cyclosporin A analog." Journal of Peptide Research.[2] Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Link

  • Giraud, M., et al. (1999). "Diketopiperazine formation during solid-phase peptide synthesis: A kinetic study." Journal of Peptide Science. Link

  • Vojkovsky, T. (1995).[3] "Detection of secondary amines on solid phase." Peptide Research. (Seminal paper on the Chloranil/Acetaldehyde test).

Sources

Technical Support Center: Monitoring Coupling Reactions of N-Me-D-Leu-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: N-ME-LEU-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Coupling Efficiency, Monitoring Protocols, and Epimerization Control for N-Methylated D-Leucine Methyl Ester.

Executive Summary

You are working with N-Me-D-Leu-OMe·HCl , a building block that presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -methyl group drastically reduces the nucleophilicity of the amine compared to primary amino acids.[1]
    
  • Detection Difficulty: The lack of an aromatic chromophore in the Leucine side chain makes UV detection at standard wavelengths (254 nm) impossible without a coupling partner.

  • False Negatives: Standard colorimetric tests (Kaiser/Ninhydrin) fail to detect secondary amines reliably.

  • Chiral Instability: While the D-configuration is robust, the forcing conditions required for

    
    -methyl coupling often induce epimerization in the activated partner or the residue itself if activated.
    

This guide replaces generic protocols with specific troubleshooting workflows for this molecule.

Module 1: Pre-Reaction Quality Control (The "Silent" Failures)

Q: I added my reagents, but the reaction hasn't started. Is my starting material bad?

A: It is likely not "bad," but it is likely "blocked." Your material is a Hydrochloride salt (.HCl) . The amine is protonated (


) and is non-nucleophilic in this state. It cannot attack the activated ester of your carboxylic acid partner until it is free-based.

Protocol: In-Situ Neutralization Do not rely on the base equivalents calculated for the coupling agent (e.g., HATU) alone.

  • Calculate: You need 1.0 equivalent of base (DIPEA or NMM) just to neutralize the HCl.

  • Add: Add this base to the N-Me-D-Leu-OMe·HCl solution before adding the activated carboxylic acid.

  • Verify: Check the "pH" of the organic solution (wet pH paper). It must be basic (pH 8-9).

Q: Can I use the Kaiser Test to check if my amine is free?

A: NO. The Kaiser (Ninhydrin) test relies on the formation of Ruhemann’s purple, which requires a primary amine. N-Me-D-Leu is a secondary amine .

  • Result: A Kaiser test will appear reddish/brown or negative even if the amine is perfectly reactive.

  • Correct Test: Use the Chloranil Test or Bromophenol Blue method (see Module 2).

Module 2: In-Process Monitoring (Real-Time Analysis)

Q: How do I monitor the disappearance of N-Me-D-Leu-OMe without a UV chromophore?

A: You must rely on the UV signal of the coupling partner (the activated acid) or use universal detection (ELSD/CAD/MS). If using UV, monitor at 210–220 nm (peptide bond/carbonyl region), but be aware of solvent cutoffs (avoid acetone/ethyl acetate).

Visual Workflow: The Monitoring Decision Tree

MonitoringWorkflow Start Start: Coupling Reaction CheckSalt Step 1: Verify Neutralization (Base added > HCl equiv?) Start->CheckSalt SelectTest Step 2: Select Monitoring Method CheckSalt->SelectTest Colorimetric Method A: Colorimetric (Qualitative) SelectTest->Colorimetric Instrumental Method B: HPLC/LC-MS (Quantitative) SelectTest->Instrumental Kaiser Kaiser Test (Ninhydrin) Colorimetric->Kaiser DO NOT USE Chloranil Chloranil Test (Acetaldehyde + p-Chloranil) Colorimetric->Chloranil Recommended HPLC Reverse Phase HPLC (210 nm or MS) Instrumental->HPLC Blue Result: Blue/Green Beads Chloranil->Blue Secondary Amine Present Colorless Result: Colorless/Yellow Chloranil->Colorless Coupling Complete Blue->CheckSalt Incomplete: Recouple PeakShift Observe Shift: Amine RT -> Product RT HPLC->PeakShift

Figure 1: Decision matrix for monitoring secondary amine couplings. Note the explicit exclusion of the Kaiser test.

Protocol: The Chloranil Test (For Secondary Amines)

This test detects secondary amines via the formation of a dialkylaminovinyl quinone (blue/green).

  • Sampling: Take a small aliquot of the reaction mixture (or resin beads if SPPS).

  • Reagent A: Add 1-2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 1-2 drops of 2% p-Chloranil in DMF.

  • Wait: Allow to stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green: Positive. Free secondary amine present (Reaction incomplete).

    • Yellow/Amber: Negative. Amine is acylated (Reaction complete).[2][3]

Module 3: Troubleshooting Low Yields & Epimerization

Q: The Chloranil test is still blue after 4 hours. Why won't it couple?

A: The


-methyl group creates massive steric hindrance.[1] Standard coupling reagents (HBTU/EDC) often fail here.

Recommended Coupling Systems for N-Me-D-Leu:

Coupling ReagentReactivityRisk ProfileRecommendation
HATU / HOAt HighModerate EpimerizationGold Standard. Use with DIPEA. If slow, re-couple.
PyAOP Very HighLow EpimerizationBest for N-Me. PyAOP is the aza-analog of PyBOP; superior for hindered amines.
BTC (Bis-trichloromethyl carbonate) ExtremeSafety Hazard (Phosgene)Last Resort. Forms the acid chloride in situ. Highly effective but requires strict safety protocols.
COMU HighLow EpimerizationSafer alternative to HATU with comparable efficiency.[4]

Q: I see two peaks in my HPLC with the same mass. What happened?

A: You likely have Epimerization . Even though D-Leu is the nucleophile, the forcing conditions (high base, long time, high temp) can cause the activated carboxylic acid partner to racemize via the oxazolone mechanism, or the D-Leu itself can epimerize if the base concentration is too high.

Mechanism of Failure: The


-methyl group promotes the formation of oxazolonium ions on the activated amino acid, which readily loses chirality.
Visual Pathway: Epimerization Risk

Epimerization ActivatedAA Activated Carboxylic Acid (L-Config) Oxazolone Oxazolone Intermediate (Achiral/Planar Enolate) ActivatedAA->Oxazolone Promoted by High Base/Heat ProductLL Product (L-L) (Desired if L-Acid used) ActivatedAA->ProductLL + N-Me-Leu Fast Attack Oxazolone->ActivatedAA Reversible ProductDL Product (D-L) (Epimer/Impurity) Oxazolone->ProductDL + N-Me-Leu Attack on Planar Int. NMeLeu N-Me-D-Leu-OMe (Nucleophile)

Figure 2: The oxazolone pathway leading to epimerization. N-methylated residues are particularly prone to inducing this in their coupling partners due to slower reaction rates allowing the oxazolone time to form.

Corrective Actions:

  • Reduce Base: Use Collidine (TMP) instead of DIPEA. It is less basic and reduces proton abstraction from the alpha-carbon.

  • Additives: Always use Oxyma Pure or HOAt to suppress racemization.

  • Temperature: Do not heat above 40°C. N-methyl couplings are slow; patience (12-24h) is better than heat (which favors epimerization).

Module 4: Post-Reaction Analysis

Q: How do I prove I have the correct diastereomer?

A: Standard C18 HPLC might not separate the D-L and L-L diastereomers efficiently.

  • Chiral HPLC: Use a column like Chiralpak IA/IB or Phenomenex Lux .

  • NMR: Look for "doubling" of signals in the proton NMR, particularly the N-Methyl singlet (usually around 2.8 - 3.1 ppm). If you see two distinct N-Me peaks (e.g., 95:5 ratio), you have epimerization.

References

  • Teixidó, M., et al. (2005).[3][5] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153–166.[5] Link

    • Establishes PyAOP and HATU as superior reagents for N-methyl
  • Vojkovsky, T. (1995).[6] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237.

    • The definitive protocol for the Chloranil test.
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Foundational work on phosphonium coupling reagents essential for steric bulk.
  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

    • General reference for COMU/Oxyma and racemiz

Sources

Technical Support Center: Impact of Solvent Choice on Coupling Efficiency for N-Me-D-Leu-OMe.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of N-methylated amino acids, specifically focusing on N-Me-D-Leu-OMe.HCl. The steric hindrance introduced by the N-methyl group presents a significant hurdle to efficient peptide bond formation, making solvent selection a paramount parameter for success.[1] This document provides in-depth, field-proven insights, troubleshooting protocols, and a mechanistic understanding of how solvents dictate reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the critical role of solvents in challenging coupling reactions.

Q1: Why is solvent choice so critical when coupling sterically hindered amino acids like this compound?

A: The success of coupling a sterically hindered amino acid like this compound hinges on overcoming two primary obstacles: the reduced nucleophilicity of the N-methylated amine and the steric bulk that impedes the approach of the activated carboxyl group. The solvent is not merely a medium but an active participant that directly influences reaction kinetics and thermodynamics. An optimal solvent must:

  • Effectively Solubilize All Components: It must fully dissolve the protected amino acid, the this compound salt, the coupling reagent, and any additives to ensure a homogeneous reaction environment.[2]

  • Promote Reagent Accessibility: In solid-phase peptide synthesis (SPPS), the solvent must adequately swell the polymer resin, allowing reagents to diffuse and access the reactive sites on the growing peptide chain.[3][4]

  • Stabilize the Transition State: The solvent's polarity and dielectric constant can stabilize the charged intermediates and transition states formed during the activation and coupling steps, thereby lowering the activation energy of the reaction.[2][5]

Failure to select an appropriate solvent is a leading cause of incomplete reactions, low yields, and increased side product formation.

Q2: Should I use a polar protic or polar aprotic solvent for coupling N-methylated amino acids?

A: Polar aprotic solvents are overwhelmingly the superior choice. The mechanism of peptide coupling is analogous to a bimolecular nucleophilic substitution (SN2) reaction.[6]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds. They can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it. This caging effect severely hinders the amine's ability to attack the activated carboxyl group, drastically reducing the reaction rate.[7]

  • Polar Aprotic Solvents (e.g., DMF, NMP, DCM, DMSO) lack these O-H or N-H bonds. While they are polar enough to dissolve the reagents and stabilize charged species, they do not form strong hydrogen bonds with the nucleophile.[6][7] This leaves the amine "naked" and highly reactive, which is essential for overcoming the steric hindrance of the N-methyl group.

Q3: What are the most commonly used solvents for this type of coupling, and what are their pros and cons?

A: The choice often comes down to a balance of solvating power, reaction compatibility, and practical considerations. The most common options are Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).

SolventDielectric Constant (ε)Key AdvantagesKey Disadvantages
DMF ~37Excellent all-around solvent, good resin swelling, effectively dissolves most reagents.[2]Classified as a Substance of Very High Concern (SVHC) due to toxicity; can decompose to form dimethylamine, which acts as a chain terminator.[2]
NMP ~32Superior solvating properties, especially for complex or aggregation-prone sequences; often improves yields in difficult couplings.[8]Higher viscosity and boiling point can make removal more difficult; also facing regulatory scrutiny.
DCM ~9Useful for specific coupling reagents (e.g., PyBroP) and solution-phase synthesis where byproduct precipitation is desired.[9][10]Poor resin-swelling capability, less effective at dissolving polar reagents and peptide chains.[4]
DMSO ~47Highly polar, excellent solvating power.Can alter the pKa of carboxylic acids, potentially affecting reaction pH and outcomes; difficult to remove due to very high boiling point.[11]
Section 2: Troubleshooting Guide: Diagnosing & Solving Coupling Failures

This guide provides a systematic approach to resolving common issues encountered when coupling this compound.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (via HPLC or Bromophenol Blue Test) q1 Is the reaction mixture homogeneous? start->q1 sol1 Action: Change Solvent - Switch to NMP for superior solvation. - Consider a solvent mixture (e.g., DMF/DCM). q1->sol1 No (Precipitation Observed) q2 Is the coupling reagent optimal for N-methylated AAs? q1->q2 Yes end Re-analyze Coupling Efficiency sol1->end sol2 Action: Change Coupling Reagent - Switch from carbodiimides (DCC/DIC) to a uronium salt like HATU. q2->sol2 No (Using DCC/HBTU) q3 Are reaction kinetics too slow? q2->q3 Yes (Using HATU/PyBOP) sol2->end sol3 Action: Modify Conditions - Increase reaction time (e.g., 4h to overnight). - Perform a second, fresh coupling ('Double Coupling'). - Apply gentle heat (35-50°C), monitoring for racemization. q3->sol3 Yes sol3->end

Caption: Workflow for Troubleshooting Low Coupling Efficiency.

Scenario 1: Low or No Product Yield

Q: My HPLC analysis shows very low conversion to the desired peptide after the coupling step. What are the likely solvent-related causes?

A: A low yield is often a direct consequence of suboptimal reaction conditions rooted in solvent choice.

  • Causality - Poor Solubilization: If any reactant (the incoming amino acid, the coupling agent, or the amine salt) has poor solubility in your chosen solvent, its effective concentration in the solution phase is drastically reduced, leading to a slow or stalled reaction. This is particularly true for complex, protected amino acids.

  • Causality - Inadequate Resin Swelling (SPPS): In solid-phase synthesis, if the solvent does not sufficiently swell the resin support, the reactive amine sites on the growing peptide chain remain buried within the polymer matrix and are inaccessible to the activated amino acid.[3] DMF and NMP are excellent swelling solvents for standard polystyrene resins.[4]

  • Troubleshooting Steps:

    • Switch to a Superior Solvent: Immediately switch from DCM or less polar solvents to DMF. If you are already using DMF, NMP is the recommended next step , as it often demonstrates superior solvating power for difficult sequences and can disrupt peptide aggregation.[8]

    • Consider Solvent Mixtures: For particularly stubborn cases, a mixture of solvents can be beneficial. For instance, a small amount of DMSO in DMF can enhance solubility, but be mindful of its high boiling point and potential to alter pKa values.[11]

    • Ensure Reagent Compatibility: Verify that your coupling reagent is highly soluble and stable in your chosen solvent. Uronium/aminium reagents like HATU and phosphonium reagents like PyBOP generally have good solubility in DMF and NMP.[12]

Scenario 2: Incomplete Coupling Detected

Q: The bromophenol blue test is positive (blue beads), indicating unreacted free amines. How can I optimize my solvent and reaction conditions to drive the coupling to completion?

A: A positive bromophenol blue test confirms that the reaction has not gone to completion.[1][10] This is a kinetic issue, where the rate of reaction is too slow to finish within the allotted time due to steric hindrance.

  • Causality - Slow Reaction Kinetics: The N-methyl group sterically shields the amine lone pair, while the bulky leucine side chain adds further congestion. The solvent must facilitate the reaction by stabilizing the highly ordered, sterically crowded transition state. Polar aprotic solvents are best suited for this.[2]

  • Troubleshooting Steps:

    • Extend Reaction Time: The simplest first step is to increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[8]

    • Perform a "Double Coupling": After the initial coupling time, drain the reaction vessel, wash the resin with the reaction solvent, and add a fresh solution of the activated amino acid and coupling reagents.[13] This re-introduces fresh, highly reactive activated species and can be more effective than simply extending the time of a single coupling, as the activated intermediate can degrade over time.

    • Change to a More Potent Reagent System: If the above fails, your activation method may be insufficient. Standard carbodiimides (DCC, DIC) are often too weak.[8][14] Switch to a more powerful uronium salt like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is highly effective for coupling N-methylated amino acids.[10][15]

    • Apply Gentle Heat: Microwave-assisted synthesis or conventional heating to 40-50°C can provide the necessary energy to overcome the activation barrier.[8] However, use this approach with caution, as elevated temperatures can increase the risk of racemization, especially with prolonged reaction times.

Solvent_Role cluster_0 Polar Aprotic Solvent (e.g., DMF, NMP) cluster_1 Peptide Bond Formation (SN2-like Attack) reagents Fmoc-AA-OH Coupling Reagent N-Me-D-Leu-OMe activated_ester Activated Ester (Stabilized by Solvent Dipoles) reagents:f0->activated_ester Activation reagents:f1->activated_ester solvent_molecules Solvent molecules (No H-bonding with Nucleophile) nucleophile N-Me-D-Leu-OMe (Uncaged, 'Naked' Nucleophile) Highly Reactive transition_state Sterically Hindered Transition State activated_ester->transition_state nucleophile->transition_state Attack product Dipeptide Product transition_state->product Fast

Caption: The Role of Polar Aprotic Solvents in Peptide Coupling.

Section 3: Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always perform small-scale trials before committing to a large-scale synthesis.

Protocol 1: Recommended General Procedure for Coupling this compound

This protocol is designed for solid-phase synthesis and utilizes HATU, a highly effective reagent for sterically hindered couplings.[10]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N-methylpyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in NMP. Allow this pre-activation to proceed for 2-5 minutes at room temperature.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel for a minimum of 2 hours. For the specific coupling to N-Me-D-Leu-OMe, an extended time of 4 hours is recommended as a starting point.[1]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with NMP, then methanol, and perform a bromophenol blue test .[10] A yellow or green color indicates a successful or nearly complete reaction. A blue color indicates significant amounts of unreacted amine, requiring troubleshooting (see Section 2).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with NMP (5 x 1 min) to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.

Protocol 2: Monitoring Coupling Efficiency via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the efficiency of your coupling reaction.[16]

  • Sample Preparation: After the coupling step (and subsequent washing), take a small sample of the resin (~5-10 mg) and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Add the cocktail to the dried resin and allow cleavage to proceed for 2-3 hours at room temperature.

  • Work-up: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • HPLC Analysis:

    • System: A standard analytical RP-HPLC system with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[17]

    • Gradient: A typical screening gradient is 5% to 95% B over 30 minutes. This should be optimized to achieve baseline separation of your starting material, desired product, and any byproducts.[18]

    • Detection: Monitor the absorbance at 214 nm or 220 nm, where the peptide bond absorbs strongly.

  • Data Interpretation: Integrate the peak areas of the unreacted starting material and the desired product. The coupling efficiency can be calculated as: Efficiency (%) = [Area of Product Peak / (Area of Product Peak + Area of Starting Material Peak)] x 100

References
  • T. L. S. Kishbaugh, G. M. J. D. V. D. P. H. S. L. T. C. M. L. W. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link][3]

  • P. G. M. S. S. A. F. A. R. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Retrieved from [Link][2]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link][19]

  • (2021). SN1 vs SN2. Chemistry LibreTexts. Retrieved from [Link][6]

  • (2017). Effect of the Solvent on the Conformational Behavior of the Alanine Dipeptide deduced from MD simulations. UPCommons. Retrieved from [Link][20]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link][21]

  • R. T. P. S. M. B. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Retrieved from [Link][11]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][15]

  • (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Source institution not provided]. Retrieved from [Link][10]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link][4]

  • Reddit. (n.d.). Best peptide coupling method in DMF? Retrieved from [Link][13]

  • H. H. L. C. J. A. M. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC. Retrieved from [Link][5]

  • M. R. H. C. T. M. (2000). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link][22]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link][7]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link][14]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link][16]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link][18]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link][17]

Sources

Validation & Comparative

A Comparative Guide to Peptide Stability: N-Me-D-Leu-OMe.HCl vs. D-Leu-OMe.HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust and effective peptide-based therapeutics, enhancing metabolic stability is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in biological systems presents a significant hurdle to their clinical translation. This guide provides an in-depth technical comparison of two critical amino acid derivatives, N-Me-D-Leu-OMe.HCl and D-Leu-OMe.HCl , focusing on their respective contributions to peptide stability. By examining the underlying mechanistic principles and providing supporting experimental frameworks, this document serves as a comprehensive resource for rational peptide design and optimization.

Introduction: The Stability Challenge in Peptide Drug Development

Peptides offer remarkable therapeutic potential due to their high specificity and potency. However, their utility is often curtailed by a short in-vivo half-life, primarily due to degradation by a plethora of proteases.[1] To overcome this limitation, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids and modifications to the peptide backbone.

This guide focuses on two such modifications embodied in this compound and D-Leu-OMe.HCl: the use of a D-amino acid and N-methylation of the peptide bond. While both strategies are known to enhance stability, they do so through distinct mechanisms, and their combined effect can be synergistic.

Structural and Mechanistic Comparison

The key difference between this compound and D-Leu-OMe.HCl lies in the presence of a methyl group on the amide nitrogen in the former. This seemingly subtle modification has profound implications for the peptide's conformation and its interaction with proteolytic enzymes.

FeatureD-Leu-OMe.HClThis compound
Structure Contains a primary amineContains a secondary amine (N-methylated)
Hydrogen Bonding Amide nitrogen can act as a hydrogen bond donorAmide nitrogen cannot act as a hydrogen bond donor
Steric Hindrance Less steric bulk around the peptide bondIncreased steric bulk due to the methyl group
Conformational Flexibility Higher conformational freedomRestricted rotation around the Cα-N bond

N-methylation confers enhanced proteolytic resistance through two primary mechanisms:

  • Disruption of Enzyme Recognition: Proteases often recognize their substrates by forming hydrogen bonds with the peptide backbone. The replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor site, thereby hindering recognition and binding by proteases.[2]

  • Steric Hindrance: The methyl group introduces steric bulk that physically obstructs the approach of the protease's active site to the scissile peptide bond.[2]

The incorporation of a D-amino acid in both molecules provides an additional layer of stability. Proteolytic enzymes are inherently chiral and are highly specific for L-amino acids, the naturally occurring stereoisomer. Peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly increased resistance to degradation.[3][4]

Comparative Stability Data: A Quantitative Perspective

For instance, a study on cyclic peptides showed that N-methylation can lead to complete resistance to degradation by serum-borne metabolic enzymes.[5] In many cases, the half-life of a peptide can be extended from minutes to several hours or even days through strategic N-methylation and incorporation of D-amino acids.[1][5]

Illustrative Stability Comparison (Hypothetical Dipeptide in Human Serum):

DipeptideModificationExpected Half-life (t1/2)Rationale
Gly-L-LeuNone< 5 minutesSusceptible to rapid enzymatic cleavage.
Gly-D-LeuD-amino acid30 - 60 minutesD-amino acid provides significant resistance to proteolysis.[3]
Gly-(N-Me)L-LeuN-methylation> 2 hoursN-methylation sterically hinders and prevents enzymatic recognition.[2]
Gly-(N-Me)D-LeuD-amino acid + N-methylation> 24 hoursThe combination of both modifications offers a synergistic and substantial increase in stability.

Note: The half-life values presented are illustrative and can vary significantly based on the peptide sequence, the specific protease, and the biological matrix.

Experimental Workflow: Assessing Peptide Stability

To empirically determine and compare the stability of peptides incorporating this compound and D-Leu-OMe.HCl, a standardized enzymatic stability assay is essential. The following protocol outlines a robust and reproducible method using High-Performance Liquid Chromatography (HPLC) for quantification.

Detailed Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the degradation kinetics and half-life of a test peptide in human serum over time.

Materials:

  • Test peptides (e.g., a dipeptide containing D-Leu-OMe.HCl and one containing this compound)

  • Human serum (pooled, sterile-filtered)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a C18 column and UV detector

Protocol:

  • Peptide Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of each test peptide in HPLC-grade water.

    • Vortex thoroughly to ensure complete dissolution.

  • Incubation with Human Serum:

    • In separate microcentrifuge tubes, add 450 µL of human serum pre-warmed to 37°C.

    • To each tube, add 50 µL of the respective peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Gently vortex to mix.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot from each incubation tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new microcentrifuge tube containing 50 µL of 10% (v/v) TFA in water. This will precipitate the serum proteins and inactivate the proteases.

  • Sample Preparation for HPLC Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptides (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

    • Inject equal volumes of the supernatant from each time point.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0) to determine the percentage of peptide remaining.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a one-phase exponential decay model.

Visualization of the Experimental Workflow

Peptide_Stability_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Add to Serum Serum Human Serum Serum->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Quench with TFA Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

Caption: Workflow for the in vitro peptide stability assay.

Mechanism of Enzymatic Degradation and Protection by N-Methylation

The degradation of peptides by proteases is a highly specific process. The following diagram illustrates how N-methylation can protect a peptide bond from cleavage by a representative serine protease.

Proteolytic_Degradation cluster_unprotected Unprotected Peptide (D-Leu) cluster_protected N-Methylated Peptide (N-Me-D-Leu) P_backbone ...-NH-CH(R)-CO-NH-CH(iBu)-CO-... Protease Protease Active Site P_backbone->Protease Hydrogen Bonding & Substrate Binding H_bond H NMe_backbone ...-NH-CH(R)-CO-N(CH3)-CH(iBu)-CO-... NMe_backbone->Protease Steric Hindrance & No H-bond Donor Me_group CH3 Protease->P_backbone Cleavage

Caption: N-methylation prevents protease binding and subsequent cleavage.

Conclusion: Strategic Application for Enhanced Drug Development

The choice between incorporating this compound and D-Leu-OMe.HCl into a peptide sequence depends on the desired level of stability and the potential impact on biological activity.

  • D-Leu-OMe.HCl provides a significant enhancement in stability by leveraging the stereospecificity of proteases. It is a valuable tool for initial stabilization efforts.

  • This compound offers a more robust and often synergistic approach to stability enhancement. By combining the benefits of a D-amino acid with the steric and electronic effects of N-methylation, it can dramatically increase the in-vivo half-life of a peptide.

It is crucial to note that while N-methylation is a powerful strategy for improving stability, it can also impact the peptide's conformation and, consequently, its binding affinity to its target receptor. Therefore, a systematic evaluation of N-methylation at various positions within a peptide sequence is often necessary to identify analogs with an optimal balance of stability and activity.

This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the design and optimization of next-generation peptide therapeutics with enhanced stability and improved pharmacokinetic profiles.

References

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2020). bioRxiv. Retrieved February 7, 2026, from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceutics. Retrieved February 7, 2026, from [Link]

Sources

Conformational Analysis of Peptides: N-Me-D-Leu vs. Standard L-Leu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics, the transition from a "hit" sequence to a viable drug candidate often hinges on two factors: membrane permeability and metabolic stability .[1] This guide compares the conformational impact of standard L-Leucine (L-Leu) against its dual-modified counterpart, N-methyl-D-Leucine (N-Me-D-Leu).

While L-Leu provides standard alpha-helical or beta-sheet propensities, it remains susceptible to proteolytic cleavage and contributes to high desolvation energy costs during membrane transit. In contrast, N-Me-D-Leu acts as a powerful conformational switch. By combining the steric constraints of D-chirality (inducing reverse turns) with N-methylation (removing H-bond donors and reducing solvent penalty), this residue creates "chameleonic" peptides capable of high oral bioavailability.

Part 1: Mechanistic Basis of Conformational Control

To understand the superiority of N-Me-D-Leu in peptidomimetics, we must analyze the structural causality of its two modifications.

The D-Chirality Effect (Stereoelectronic Control)
  • L-Leu: Typically favors

    
     angles in the energetic wells of 
    
    
    
    -helices (
    
    
    ) or
    
    
    -sheets (
    
    
    ).
  • D-Leu: Inverts the Ramachandran map. When placed in an all-L sequence, D-Leu creates a steric clash that forces the backbone into a Type II'

    
    -turn . This is a critical motif for cyclization, bringing the N- and C-termini into proximity.
    
The N-Methylation Effect (Solvation & Isomerism)
  • H-Bond Removal: N-methylation replaces the amide proton (

    
    ) with a methyl group (
    
    
    
    ). This removes a hydrogen bond donor, lowering the energy required to desolvate the peptide before it enters the lipid bilayer (improving permeability).
  • Cis/Trans Equilibrium: Standard peptide bonds are >99% trans (

    
    ). N-methylation lowers the energy barrier between cis and trans states, often populating the cis conformer (
    
    
    
    ). This cis-geometry is essential for closing tight turns in cyclic peptides.
The Synergistic "N-Me-D" Lock

Combining these creates a residue that locks the peptide into a specific bioactive conformation while simultaneously masking polar surface area. This is the structural basis for the "Chameleon Effect" observed in orally bioavailable peptides like Cyclosporin A.

Part 2: Comparative Performance Analysis

The following data summarizes the structural and physicochemical differences between a model cyclic hexapeptide containing L-Leu versus one optimized with N-Me-D-Leu.

Table 1: Physicochemical & Conformational Comparison
FeatureStandard L-Leu PeptideN-Me-D-Leu AnalogImpact on Drugability
Dominant Conformation Flexible / AveragedRigid / Type II'

-Turn
High: Rigid scaffolds bind targets with lower entropy cost.
Amide Bond Geometry >99% TransMix of Cis/Trans (Solvent dependent)Med: Cis bonds allow tighter packing.
Intramolecular H-Bonds Few / TransientExtensive / NetworkedHigh: Internal H-bonds shield polarity from membranes.
Temp Coefficient (

)
High (> 6 ppb/K)Low (< 3 ppb/K) for adjacent residuesHigh: Indicates stable internal H-bonding network.
Proteolytic Stability (

)
< 30 minutes> 24 hoursCritical: N-Me blocks protease access; D-AA unrecognized by enzymes.
Membrane Permeability (

)
< 1.0

cm/s
> 10.0

cm/s
Critical: Correlates with oral bioavailability.

Part 3: Visualization of Conformational Logic

The following diagram illustrates how the combination of D-stereochemistry and N-methylation shifts the equilibrium from a flexible linear state to a locked, permeable scaffold.

ConformationalLogic Linear Linear L-Peptide (Flexible, Solvated) D_Sub D-Amino Acid Sub (Stereo-Inversion) Linear->D_Sub Modification 1 Turn Induced Beta-Turn (Pre-organization) D_Sub->Turn Steric Clash NMe_Sub N-Methylation (H-Bond Donor Removal) Turn->NMe_Sub Modification 2 Locked N-Me-D-Leu Analog (Locked Conformation) NMe_Sub->Locked Cis-Amide Induction Prop1 High Permeability (Low Desolvation Cost) Locked->Prop1 Prop2 Metabolic Stability (Protease Resistance) Locked->Prop2

Figure 1: The logic flow of modifying a peptide with N-Me-D-Leu to achieve conformational locking and improved drug-like properties.

Part 4: Experimental Workflows & Protocols

To validate the presence of the N-Me-D-Leu induced conformation, researchers must employ a specific sequence of NMR experiments. Standard 1D Proton NMR is insufficient due to signal overlap and the inability to detect spatial proximity.

Protocol 1: NMR Conformational Analysis

Objective: Determine the solution structure and identify intramolecular hydrogen bonds (IMHBs).

  • Sample Preparation:

    • Dissolve 1-2 mg of peptide in 600

      
      L of 
      
      
      
      (to mimic membrane environment) or
      
      
      (for solubility).
    • Note: Use high-precision NMR tubes (5mm) to minimize shimming errors.

  • Temperature Coefficient Experiment (The "Gold Standard"):

    • Acquire 1D

      
       spectra at 5K intervals: 298K, 303K, 308K, 313K, 318K.
      
    • Track the chemical shift (

      
      ) of amide protons (
      
      
      
      ).[2]
    • Calculation: Plot

      
       vs. Temperature (
      
      
      
      ). The slope is the coefficient.
    • Interpretation:

      • Slope > -4 ppb/K: Exposed solvent-accessible proton.

      • Slope < -3 ppb/K: Shielded/Hydrogen-bonded proton (Indicates stable turn formation).

  • ROESY/NOESY Acquisition:

    • Run 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200-300ms.

    • Why ROESY? Medium-sized peptides (1000-2000 Da) often have zero NOE due to tumbling rates (

      
      ). ROESY signals are always positive.
      
    • Diagnostic Signals:

      • Look for

        
         correlations. Strong 
        
        
        
        indicates trans amide.
      • Look for

        
         correlations. Presence indicates cis-amide  bond (common in N-Me-D-Leu).
        
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Quantify the permeability improvement provided by N-Me-D-Leu.

  • Setup: Use a 96-well pre-coated PAMPA plate (e.g., Corning Gentest).

  • Donor Solution: Dissolve peptide in PBS (pH 7.4) with 5% DMSO.

  • Acceptor Solution: PBS (pH 7.4).

  • Incubation: 5 hours at room temperature with gentle shaking.

  • Quantification: Analyze Donor and Acceptor compartments via LC-MS/MS.

  • Calculation: Calculate

    
     (apparent permeability).[3]
    
    • Target:

      
       cm/s suggests good potential for oral absorption.
      

Part 5: Workflow Visualization

The following DOT diagram outlines the iterative cycle of design, synthesis, and validation required when working with N-methylated D-peptides.

ExperimentalWorkflow cluster_Validation Validation Cycle Design Design Phase (In silico Modeling) Synth Solid Phase Synthesis (Fmoc-N-Me-D-Leu coupling) Design->Synth Purify HPLC Purification (>95% Purity) Synth->Purify NMR NMR Spectroscopy (ROESY / Temp Coeff) Purify->NMR CD CD Spectroscopy (Secondary Structure) NMR->CD PAMPA Permeability Assay (PAMPA/Caco-2) CD->PAMPA Decision Structure-Activity Relationship (SAR) PAMPA->Decision Decision->Design Optimize Lead Candidate Lead Candidate Decision->Lead Candidate Success

Figure 2: The experimental workflow for synthesizing and validating N-Me-D-Leu peptides.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

  • White, T. R., et al. (Lokey Group). (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated peptides: a useful tool for the development of new drugs.[4] Mini Reviews in Medicinal Chemistry. Link

  • Matsson, P., et al. (2016). Cell permeability and oral absorption of cyclic peptides.[5] Drug Discovery Today. Link

Sources

Impact of N-Me-D-Leu on Peptide Binding Affinity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl-D-leucine (N-Me-D-Leu) represents a high-risk, high-reward strategy in peptide drug design. Unlike simple D-amino acid substitution (which primarily addresses proteolytic stability) or N-methylation (which improves permeability and restricts conformation), N-Me-D-Leu introduces a dual steric and electronic constraint .

This guide objectively compares the performance of N-Me-D-Leu against its L-enantiomer and non-methylated counterparts. While it frequently reduces binding affinity in linear peptides by eliminating critical hydrogen bond donors, it is a potent tool for locking cyclic peptides into bioactive conformations (e.g.,


-turns) and rendering them virtually immune to enzymatic degradation.

Mechanistic Basis: The "Lock or Block" Effect

To understand the impact of N-Me-D-Leu on binding affinity (


, 

), one must analyze its structural perturbations on the peptide backbone.
Conformational Restriction (The "Lock")
  • Phi/Psi Angle Restriction: The N-methyl group introduces severe steric clash with the side chain of the preceding residue, restricting the

    
     and 
    
    
    
    torsion angles.
  • Cis/Trans Isomerization: Unlike standard peptide bonds (99.9% trans), N-methylated bonds have a higher probability of adopting a cis conformation (~5–30% in solution), which can induce turn structures essential for binding to receptors like integrins or GPCRs.

  • Chirality Inversion: The D-configuration directs the bulky isopropyl side chain into a spatial sector opposite to that of L-Leu, often forcing the backbone into a reverse turn (e.g.,

    
    -hairpin).
    
Hydrogen Bonding & Solvation (The "Block")
  • Loss of H-Bond Donor: The replacement of the amide proton (NH) with a methyl group removes a potential H-bond donor.

    • Impact: If the receptor requires this H-bond for binding (e.g., Clovibactin binding to Lipid II), affinity will plummet.

    • Benefit: If the NH is exposed to solvent, methylation reduces the desolvation energy penalty, potentially improving apparent affinity by favoring the bound state.

Comparative Performance Analysis

The following data aggregates case studies where N-Me-D-Leu was directly compared to native sequences.

Table 1: Impact on Binding Affinity and Bioactivity[1]
Peptide ScaffoldModification PositionVariantAffinity / Activity (

or MIC)
OutcomeMechanism
Clovibactin (Antibiotic)Residue 2 (Loop)Native (D-Leu) < 1

g/mL (MIC)
Reference Critical H-bond donor present.
N-Me-D-Leu32

g/mL (MIC)
Disruptive Loss of H-bond required for supramolecular assembly.
Sansalvamide A (Cyclic)Residue 2N-Me-L-Leu14

M (

)
PotentMaintains backbone trajectory.
N-Me-D-Leu > 100

M (

)
Inactive D-chirality distorts the macrocycle, preventing binding.
Aurilide (Cytotoxic)Residue 4L-Leu> 1000 nMInactiveNative L-config fails to stabilize the macrocycle.
N-Me-D-Leu ~10 nM (

)
Essential Locks bioactive conformation ; resists proteolysis.
Somatostatin Analog Residue 8D-Trp (Standard)0.2 nM (

)
High AffinityStandard stabilization.
N-Me-D-Trp5.4 nM (

)
ReducedMethylation sterically clashes with receptor pocket.

Key Insight: N-Me-D-Leu is rarely a "drop-in" replacement. It is most effective in cyclic peptides (like Aurilide) where the D-configuration and N-methylation combined are required to nucleate a specific turn geometry that the linear L-isomer cannot access.

Metabolic Stability Profile

N-Me-D-Leu provides superior stability compared to single modifications.

  • Native (L-Leu):

    
     2–10 min (Human Plasma). Degraded by aminopeptidases and chymotrypsin.
    
  • D-Leu:

    
     1–2 hours. Resists chymotrypsin but susceptible to some endopeptidases.
    
  • N-Me-L-Leu:

    
     4–8 hours. Blocks cleavage at the specific site but backbone remains flexible.
    
  • N-Me-D-Leu:

    
     24 hours.[1][2][3] Synergistic Protection.  The N-methyl blocks protease access to the amide bond, while the D-configuration prevents recognition of the side chain by the enzyme's S1 pocket.
    

Visualizing the Mechanism

The following diagram illustrates the decision logic for incorporating N-Me-D-Leu and its structural consequences.

N_Me_D_Leu_Mechanism cluster_0 Design Choice cluster_1 Structural Consequence cluster_2 Biological Outcome Start Peptide Optimization Choice Insert N-Me-D-Leu? Start->Choice StericClash Steric Clash (N-Me vs Side Chain) Choice->StericClash Yes HBondLoss Loss of H-Bond Donor (NH -> N-Me) Choice->HBondLoss Yes Chirality Backbone Inversion (L -> D) Choice->Chirality Yes Outcome1 Increased Affinity (Conformational Lock) StericClash->Outcome1 Induces Turn HBondLoss->Outcome1 If Solvation Penalty Outcome2 Decreased Affinity (Receptor Clash/H-Bond Loss) HBondLoss->Outcome2 If Donor Needed Chirality->Outcome2 Distorts Helix Outcome3 Maximal Stability (Protease Shield) Chirality->Outcome3 Enzyme Mismatch

Caption: Decision flow illustrating how N-Me-D-Leu structural perturbations translate to biological outcomes.

Experimental Protocols: Synthesis of N-Me-D-Leu Peptides

Synthesizing peptides with N-Me-D-Leu is challenging due to the steric bulk of the D-isopropyl side chain combined with the N-methyl group. Standard coupling often fails.

Critical Synthesis Challenges
  • Coupling TO N-Me-D-Leu: Extremely difficult. The secondary amine is hindered.[1][2]

  • Coupling OF N-Me-D-Leu: Prone to epimerization (loss of chirality) if activated too aggressively for too long.

Recommended SPPS Protocol (Self-Validating)

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred to prevent diketopiperazine formation.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or Triphosgene (for difficult couplings).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Loading:

    • Load the first amino acid (AA1) onto 2-CTC resin.[1][2] Cap unreacted sites with MeOH.

  • Coupling N-Me-D-Leu (The Easy Part):

    • Use HATU (2 eq) , HOAt (2 eq), and DIPEA (4 eq) in DMF.

    • Reaction time: 2 hours.

    • Validation: Chloranil test (for secondary amines) should be negative (no blue color).

  • Coupling the NEXT Amino Acid (The Hard Part):

    • Challenge: You are coupling onto a hindered secondary amine.

    • Method A (Standard High-Efficiency):

      • Pre-activate Fmoc-AA-OH (5 eq) with HATU (5 eq) and DIPEA (10 eq).

      • Double couple: 2 x 3 hours at 50°C (microwave assisted if available).

    • Method B (For Extremely Hindered Sequences):

      • Use Triphosgene to generate the acid chloride in situ.

      • Dissolve Fmoc-AA-OH (3 eq) + Triphosgene (1 eq) + Collidine (10 eq) in THF.

      • Add to resin.[2] React for 1 hour.

      • Note: This method minimizes epimerization compared to prolonged HATU coupling.

  • Cleavage:

    • Use TFA/TIPS/H2O (95:2.5:2.5). Monitor for fragmentation (N-methyl peptides are acid-sensitive).

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.

  • Shukla, R., et al. (2024).[4] "Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin." Journal of Organic Chemistry.

  • Masuda, Y., et al. (2010). "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate." Pharmaceuticals.[5][6]

  • Suenaga, K., et al. (2004). "Mutational Analysis of Aurilide." Chemistry & Biology.

  • BenchChem Technical Guides. (2024). "Comparison of N-methylleucine and Proline Constraints."

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Methylated and Non-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among these modifications, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out for its profound impact on a peptide's pharmacological profile. This modification can dramatically enhance proteolytic stability, fine-tune receptor affinity, and improve membrane permeability by altering the peptide's conformational landscape.[1]

Elucidating the precise structural consequences of N-methylation is therefore not merely an academic exercise; it is a critical step in rational drug design. Spectroscopic techniques offer a powerful, non-destructive lens through which we can observe these changes in high fidelity. This guide provides an in-depth comparison of the key spectroscopic signatures that differentiate N-methylated peptides from their non-methylated counterparts, grounded in the fundamental principles of each technique and supported by practical, field-proven methodologies.

The Fundamental Impact of an N-Methyl Group

Before delving into the specific spectroscopic outputs, it is crucial to understand the causality behind the observed differences. The introduction of a single methyl group onto an amide nitrogen fundamentally alters the peptide backbone in three ways:

  • Elimination of a Hydrogen Bond Donor: The replacement of the amide proton (N-H) with an N-CH₃ group removes a critical hydrogen bond donor. This disrupts intramolecular hydrogen bonding networks that stabilize secondary structures like α-helices and β-sheets.[2]

  • Increased Steric Hindrance: The methyl group is sterically more demanding than a proton, restricting the rotation around adjacent single bonds and influencing the accessible Ramachandran space.

  • Promotion of cis-Amide Bonds: While the trans conformation is overwhelmingly favored in non-methylated peptides, the reduced energy barrier for the N-methylated amide bond allows for a significant population of the cis isomer, introducing sharp kinks in the peptide backbone.[3][4]

These molecular-level changes give rise to distinct and measurable differences across a range of spectroscopic techniques.

cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond peptide1 C'═O N-H h_bond H-Bond Donor peptide1:f2->h_bond peptide2 C'═O N-CH₃ no_h_bond H-Bond Donor Blocked peptide2:f2->no_h_bond steric Steric Hindrance peptide2:f2->steric

Figure 1: Structural impact of N-methylation on the peptide bond.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for a comprehensive structural comparison. Each method provides a unique piece of the puzzle, and their combined data create a self-validating and robust structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure

NMR spectroscopy is unparalleled in its ability to provide atom-level resolution of peptide structure and dynamics in solution.[5] For N-methylated peptides, it is particularly diagnostic.

Causality Behind Experimental Observations:

  • Amide Proton Disappearance: The most immediate and unequivocal indicator of N-methylation is the absence of the amide proton (N-H) resonance in the ¹H NMR spectrum. These signals typically appear in the downfield region of 7.5-8.5 ppm and their disappearance confirms the substitution.

  • Cis/Trans Isomerism: N-methylation significantly lowers the energy barrier to rotation around the amide bond, often resulting in two distinct sets of NMR signals for the residues flanking the methylated site—one for the cis and one for the trans conformer.[3] This conformational heterogeneity is a hallmark of N-methylated peptides.

  • Chemical Shift Perturbations: The electronic and steric effects of the N-methyl group cause significant chemical shift perturbations for the adjacent Cα protons and carbons, as well as the N-methyl protons themselves (which typically appear as a sharp singlet around 2.5-3.0 ppm).

  • Nuclear Overhauser Effect (NOE) Data: The through-space correlations measured in NOESY or ROESY experiments are altered. The loss of the amide proton removes key N(i)-H(i+1) NOEs, while new correlations involving the N-methyl protons provide crucial distance restraints for 3D structure calculation.[2]

  • Sample Preparation: Dissolve the purified non-methylated and N-methylated peptides in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10) to a final concentration of 1-5 mM.[2][6] Add an internal standard like DSS for chemical shift referencing.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum for each sample to confirm sample purity and identify the most obvious changes, such as the disappearance of the N-H proton signal.

  • 2D TOCSY Acquisition: Record a 2D TOCSY spectrum to assign all proton resonances within each amino acid's spin system.

  • 2D ROESY/NOESY Acquisition: Acquire a 2D ROESY spectrum (often preferred for peptides to avoid zero-crossing NOEs) with a mixing time of ~150-200 ms to identify through-space correlations.[2]

  • Data Analysis:

    • Compare the spectra of the methylated and non-methylated peptides.

    • In the N-methylated sample, look for the absence of the amide proton cross-peak in the TOCSY and ROESY spectra.

    • Identify any doubled peaks, which indicate the presence of cis/trans isomers.

    • Use the cross-peak intensities from the ROESY spectrum to derive inter-proton distance restraints for structural modeling.

Infrared (IR) Spectroscopy: A Rapid Probe of Backbone Vibration

Fourier-Transform Infrared (FTIR) spectroscopy measures the vibrational frequencies of chemical bonds, providing a rapid assessment of peptide secondary structure.[7] The key diagnostic regions are the Amide I and Amide II bands.

Causality Behind Experimental Observations:

  • Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone.[8] Its frequency is sensitive to hydrogen bonding and secondary structure (e.g., ~1655 cm⁻¹ for α-helix, ~1630 cm⁻¹ for β-sheet). N-methylation can shift this band by disrupting these structures.

  • Amide II Band (1500-1600 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[8] This is the most critical diagnostic for N-methylation. Because the N-H bond is absent in a methylated amide, the Amide II band is either completely absent or significantly attenuated at the site of modification, providing a clear and unambiguous spectral signature.[9]

  • Sample Preparation: Prepare a concentrated solution (e.g., 1-5 mg/mL) of each peptide in a suitable solvent (e.g., water or buffer). Alternatively, lyophilized powder can be used directly.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) and record a background spectrum of the solvent or air.

  • Sample Spectrum: Apply a small aliquot (1-5 µL) of the peptide solution or a pinch of powder onto the ATR crystal and ensure good contact.[10]

  • Data Acquisition: Collect the spectrum, typically averaging 8-16 scans at a resolution of 2-4 cm⁻¹.[10]

  • Data Analysis: After subtracting the background spectrum, compare the Amide I and Amide II regions. A dramatic reduction or complete disappearance of the Amide II peak in the N-methylated sample is the expected key finding.

Circular Dichroism (CD) Spectroscopy: Assessing Global Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the overall secondary structure of a peptide in solution.[11]

Causality Behind Experimental Observations:

  • Structural Disruption: N-methylation often acts as a "helix breaker" or "sheet disrupter" due to the loss of the N-H hydrogen bond donor and steric hindrance. This leads to a significant change in the CD spectrum. For example, a peptide that initially shows a strong α-helical signature (negative bands at ~208 and ~222 nm) may shift towards a random coil or β-turn spectrum upon N-methylation.[2]

  • Turn Induction: Conversely, in some sequences, N-methylation can pre-organize the peptide backbone and stabilize β-turn structures, which have their own characteristic CD signatures.[12]

  • Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[2] The final concentration should be low, typically 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm).[2]

  • Baseline Correction: Record a baseline spectrum of the buffer alone.

  • Data Acquisition: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.[13] Multiple scans (e.g., 10-30) are typically averaged to improve the signal-to-noise ratio.[13]

  • Data Analysis: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) for standardized comparison. The resulting spectra for the methylated and non-methylated peptides can be visually inspected for changes in the characteristic bands associated with different secondary structures.

Mass Spectrometry (MS): Confirmation and Localization

While not a structural technique in the same vein as NMR or CD, mass spectrometry is indispensable for confirming the modification and can provide clues about its location.

Causality Behind Experimental Observations:

  • Mass Shift: Each N-methylation adds a methyl group (CH₂) while removing a proton (H), resulting in a net mass increase of +14.02 Da. This is easily detected in a high-resolution mass spectrum.

  • Fragmentation Patterns: In tandem MS (MS/MS), the fragmentation pattern is altered. The N-methylated amide bond can be more labile or influence fragmentation at adjacent sites. Different fragmentation methods (CID, HCD, ETD) can be employed to get the most informative data for localizing the modification.[14] For example, CID and HCD typically produce b- and y-ions, while ETD, a non-ergodic fragmentation method, can be better at preserving the modification on the fragment ions, yielding c- and z-ions.[14]

  • Sample Infusion: The peptide sample is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Full MS Scan (MS1): A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide. The +14.02 Da shift confirms successful methylation.

  • Tandem MS (MS2): The precursor ion corresponding to the peptide is isolated and fragmented (e.g., using CID).

  • Fragment Ion Analysis: The resulting fragment ions (b- and y-ions) are analyzed. The mass shift of 14.02 Da will be observed on the fragment ions that retain the N-methylated residue, allowing for precise localization of the modification along the peptide sequence.

Integrated Data Interpretation

The true power of this comparative analysis lies in integrating the data from each technique.

cluster_techniques Spectroscopic Analysis cluster_results Data Synthesis start Peptide Samples (Methylated & Non-Methylated) ms Mass Spectrometry (MS) - Confirm Mass (+14 Da) - Locate Modification (MS/MS) start->ms ir Infrared (IR) - Probe Backbone Vibration - Check Amide II Band start->ir cd Circular Dichroism (CD) - Assess Global Secondary Structure - Monitor Conformational Change start->cd nmr NMR - Atom-level 3D Structure - Identify Cis/Trans Isomers start->nmr data Integrated Structural Model - Conformational Ensemble - H-Bonding Network - Dynamic Properties ms->data ir->data cd->data nmr->data

Figure 2: Integrated workflow for comparative peptide analysis.

Summary of Expected Spectroscopic Differences

The following table summarizes the key diagnostic changes a researcher should expect when comparing an N-methylated peptide to its non-methylated analog.

Spectroscopic TechniqueNon-Methylated PeptideN-Methylated PeptideRationale for Difference
¹H NMR Amide proton (N-H) signal present (~7.5-8.5 ppm)Amide proton signal absent; N-CH₃ signal appears (~2.5-3.0 ppm)Replacement of the amide proton with a methyl group.[2]
¹H NMR Typically one set of signalsOften two sets of signals (cis/trans isomers) for flanking residuesLowered energy barrier for amide bond rotation.[3]
IR Spectroscopy Strong Amide II band present (~1550 cm⁻¹)Amide II band absent or significantly weakenedLoss of the N-H bending vibration component.[9]
CD Spectroscopy Spectrum reflects native secondary structure (e.g., α-helix)Spectrum shows a shift towards random coil or β-turn characterDisruption of stabilizing intramolecular hydrogen bonds.[2]
Mass Spectrometry Molecular Weight = MMolecular Weight = M + 14.02 Da per methylationNet addition of a CH₂ group.
Tandem MS (MS/MS) Standard b/y ion seriesMass of fragment ions containing the modification is shifted by +14.02 DaThe modification is retained on fragments during dissociation.[14]

By systematically applying these spectroscopic techniques and understanding the physicochemical principles that drive the observed differences, researchers can gain a deep and actionable understanding of how N-methylation sculpts the structure and, by extension, the function of therapeutic peptides.

References

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • PMC. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Available at: [Link]

  • NMR Facility, University of Al-Farabi. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Available at: [Link]

  • Digital Commons @ Southern University and A&M College. (2002). Conformational analysis of small peptides by circular dichroism. Available at: [Link]

  • PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Available at: [Link]

  • ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Available at: [Link]

  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. Available at: [Link]

  • ACS Earth and Space Chemistry. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Available at: [Link]

  • PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides: N-Me-D-Leu versus D-Leu Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability.[1][2] To overcome these limitations, medicinal chemists employ various post-translational modifications (PTMs) to enhance the "drug-like" properties of these molecules.[3][4] Among the most effective strategies are the incorporation of non-proteinogenic amino acids, such as D-enantiomers, and the N-methylation of the peptide backbone.[1][5]

This guide provides an in-depth comparison of two such modifications: the substitution of a standard L-leucine with its D-enantiomer (D-Leu) versus the incorporation of an N-methylated D-leucine (N-Me-D-Leu). We will explore the distinct and overlapping impacts of these modifications on a peptide's biological activity, drawing upon experimental data and established principles of peptide chemistry. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these modifications in the design of next-generation peptide therapeutics.

Pillar 1: The Rationale for Modification - Enhancing Stability and Conformation

The decision to incorporate D-Leu or N-Me-D-Leu is driven by the need to address specific liabilities of a parent peptide. The underlying causality for these choices is rooted in fundamental principles of enzymology and conformational chemistry.

The Role of D-Leucine: A Shield Against Proteolysis

The primary reason for incorporating D-amino acids is to confer resistance to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acid residues. The introduction of a D-amino acid at a susceptible cleavage site effectively renders the peptide bond unrecognizable to many common proteases, thereby extending the peptide's half-life in biological systems.[7] Studies have shown that peptides containing D-amino acids exhibit significantly increased stability in human serum compared to their all-L-counterparts.[7] This enhanced stability is a critical first step in improving a peptide's overall in vivo efficacy.[8]

The Multifaceted Impact of N-Methylation (N-Me-D-Leu)

Backbone N-methylation, the addition of a methyl group to the amide nitrogen, is a powerful tool that impacts multiple peptide properties simultaneously.[1][9] This modification is prevalent in nature, with the immunosuppressant drug Cyclosporine A being a prime example of a highly N-methylated cyclic peptide with excellent pharmacokinetic properties.[10][11][12]

The key effects of N-methylation include:

  • Enhanced Proteolytic Resistance: Similar to D-amino acid substitution, N-methylation sterically hinders the approach of proteases, further bolstering the peptide's stability against enzymatic degradation.[9]

  • Conformational Rigidity: The N-methyl group restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone.[9][13] This can lock the peptide into a bioactive conformation, potentially increasing its affinity for the target receptor. However, it can also lead to an inactive conformation, making the strategic placement of N-methylation crucial.[13] N-methylation also promotes the formation of cis amide bonds, a feature that can significantly alter the peptide's three-dimensional structure.[14][15]

  • Improved Membrane Permeability: By replacing an amide proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the peptide's overall hydrogen bonding capacity.[5] This modification can facilitate the adoption of conformations that shield polar groups from the nonpolar environment of the cell membrane, thereby improving passive diffusion and oral bioavailability.[13][16] Several studies have demonstrated that N-methylation can drastically improve the intestinal permeability and oral bioavailability of peptides.[5][17]

Pillar 2: Head-to-Head Comparison: N-Me-D-Leu vs. D-Leu

While both modifications enhance proteolytic stability, the addition of the N-methyl group to D-Leu introduces a unique set of properties that must be carefully considered.

Comparative Data Summary

The following table summarizes the expected impact of substituting a native L-Leu residue with D-Leu or N-Me-D-Leu on key pharmacological parameters.

ParameterL-Leu (Native)D-Leu SubstitutionN-Me-D-Leu SubstitutionRationale & Causality
Proteolytic Stability LowHighVery HighD-amino acid disrupts protease recognition.[7] N-methylation adds steric hindrance, further preventing enzymatic cleavage.[9]
Receptor Binding Affinity BaselineVariableHighly VariableD-amino acid may alter side-chain orientation. N-methylation restricts backbone conformation, which can either enhance or diminish binding depending on receptor compatibility.[13]
Membrane Permeability LowLowModerate to HighN-methylation removes a hydrogen bond donor and can stabilize membrane-permeable conformations.[5][13]
Oral Bioavailability Very LowVery LowLow to ModeratePrimarily driven by improved stability and permeability conferred by N-methylation.[17]
Conformational Flexibility HighHighLowN-methylation restricts peptide bond rotation, leading to a more rigid structure.[13]

Pillar 3: Experimental Design and Protocols

To empirically determine the superior modification for a given peptide, a series of well-defined experiments must be conducted. The protocols described below represent a self-validating system for comparing the biological activities of D-Leu and N-Me-D-Leu containing peptide analogs.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the synthesis and comparative evaluation of peptide analogs.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Selection A Parent Peptide (L-Leu) B Analog 1 Synthesis (D-Leu) A->B C Analog 2 Synthesis (N-Me-D-Leu) A->C D Proteolytic Stability Assay (e.g., in Human Plasma) B->D E Receptor Binding Assay (e.g., Radioligand Displacement) B->E F Membrane Permeability Assay (e.g., PAMPA) B->F C->D C->E C->F G Compare IC50 / Ki / Papp D->G E->G F->G H Select Lead Candidate G->H G cluster_0 D-Leu Peptide Backbone cluster_1 N-Me-D-Leu Peptide Backbone A High Conformational Freedom (Multiple Low-Energy States) B Trans Amide Bond Favored C Restricted Conformation (Fewer, More Defined States) A->C N-Methylation (Steric Constraint) D Cis/Trans Isomerism Possible B->D N-Methylation (Alters Rotational Barrier)

Caption: Conformational effects of N-methylation.

Conclusion and Future Outlook

The choice between incorporating a D-Leu or an N-Me-D-Leu residue is not trivial and has significant consequences for the resulting peptide's biological activity.

  • D-Leu is a reliable and straightforward modification for enhancing proteolytic stability with a generally predictable, though not always neutral, impact on activity. [7][8]* N-Me-D-Leu is a more powerful, pleiotropic modification that can simultaneously improve stability, permeability, and conformational rigidity. [1][9]However, its impact on receptor binding is highly context-dependent and can lead to a loss of activity if the induced conformation is not complementary to the target binding site. [13]The improved oral bioavailability observed for some N-methylated peptides makes this a particularly attractive strategy in modern drug discovery. [5][13][17] Ultimately, the optimal choice depends on the specific goals of the drug design program and the structural requirements of the peptide-receptor interaction. A systematic comparison, as outlined in this guide, is essential for making an informed decision. The strategic application of these modifications will continue to be a cornerstone in the development of potent, stable, and bioavailable peptide therapeutics.

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